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  • Product: N-Bromomethyl-2,3-dichloromaleimide
  • CAS: 16176-11-7

Core Science & Biosynthesis

Foundational

Mechanism of N-Bromomethyl-2,3-dichloromaleimide in organic synthesis

An In-depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of N-Bromomethyl-2,3-dichloromaleimide Abstract N-Bromomethyl-2,3-dichloromaleimide is a potent bifunctional electrophilic reagent poised for s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of N-Bromomethyl-2,3-dichloromaleimide

Abstract

N-Bromomethyl-2,3-dichloromaleimide is a potent bifunctional electrophilic reagent poised for significant application in advanced organic synthesis, medicinal chemistry, and bioconjugation. Its architecture uniquely combines a highly reactive alkylating moiety (the N-bromomethyl group) with an electron-deficient maleimide core. This guide provides a detailed examination of the primary reaction mechanism of this reagent, focusing on the principles that govern its reactivity. We will explore the electronic effects of the dichloromaleimide scaffold, present detailed protocols for its application in nucleophilic substitution reactions, and discuss its broader utility for researchers, scientists, and drug development professionals.

Structural and Physicochemical Profile

The reactivity of N-Bromomethyl-2,3-dichloromaleimide is a direct consequence of its molecular structure. The molecule consists of a central 2,3-dichloromaleimide ring N-substituted with a bromomethyl (-CH₂Br) group.

  • The Alkylating Moiety (-CH₂Br): The bromomethyl group is the primary site of electrophilic reactivity. The bromine atom is an excellent leaving group, and the adjacent methylene carbon is rendered highly electrophilic.

  • The Dichloromaleimide Core: The two chlorine atoms and two carbonyl groups on the maleimide ring are powerful electron-withdrawing groups. This electronic pull is transmitted through the nitrogen atom to the bromomethyl group, significantly increasing the partial positive charge on the methylene carbon. This inductive effect enhances the carbon's susceptibility to nucleophilic attack, making N-Bromomethyl-2,3-dichloromaleimide a more potent alkylating agent than simpler analogues like N-bromomethylphthalimide.[1]

Table 1: Predicted Physicochemical Properties

(Note: Data is estimated based on the closely related analogue, N-(Bromomethyl)phthalimide, as extensive experimental data for the title compound is not widely available.)

PropertyPredicted ValueReference / Basis
Molecular Formula C₅H₂BrCl₂NO₂-
Molecular Weight 274.89 g/mol -
Appearance Predicted to be a white to off-white crystalline solid[1]
Solubility Expected to be soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile) and halogenated solvents (DCM); likely to decompose in water.[1][2]
Stability Sensitive to moisture and light. Should be stored under an inert atmosphere at low temperatures (-20°C).[1]

The Primary Mechanism: Sₙ2 Nucleophilic Alkylation

The predominant reaction mechanism for N-Bromomethyl-2,3-dichloromaleimide with nucleophiles is a bimolecular nucleophilic substitution (Sₙ2) reaction.[2] This pathway is favored due to several key factors:

  • Unhindered Electrophilic Center: The target methylene carbon is a primary carbon, making it sterically accessible for backside attack by a nucleophile.

  • Excellent Leaving Group: The bromide ion (Br⁻) is a stable anion and therefore an excellent leaving group, facilitating the displacement.

  • Enhanced Electrophilicity: As previously discussed, the electron-withdrawing nature of the dichloromaleimide ring polarizes the C-Br bond, making the carbon atom highly electrophilic and activating it for substitution.

The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This process results in an inversion of stereochemical configuration if the carbon were chiral.[3]

Caption: General Sₙ2 mechanism of N-Bromomethyl-2,3-dichloromaleimide.

This versatile reaction can be performed with a wide range of soft and hard nucleophiles, including:

  • Thiols and Thiolates (R-S⁻): These are excellent nucleophiles and react efficiently, a cornerstone of bioconjugation for labeling cysteine residues in proteins.[2][4]

  • Amines (R-NH₂): Primary and secondary amines readily displace the bromide to form N-alkylated products.

  • Alcohols and Phenols (R-O⁻): Alkylation of hydroxyl groups is typically performed in the presence of a base to generate the more nucleophilic alkoxide or phenoxide.[2]

  • Carboxylates (R-COO⁻): Reaction with carboxylate salts yields esters.[2]

Experimental Protocols & Methodologies

The successful application of N-Bromomethyl-2,3-dichloromaleimide hinges on precise experimental control. The following protocols provide a self-validating framework for its use.

Protocol 3.1: General Procedure for the Alkylation of a Thiol Nucleophile

This protocol describes a standard method for conjugating the dichloromaleimidomethyl group to a thiol-containing molecule, a common workflow in bioconjugation and materials science.

Rationale: The choice of a polar aprotic solvent like DMF enhances nucleophilicity by solvating the counter-ion of the nucleophile without interfering with the reaction.[2] If the starting thiol is neutral, a non-nucleophilic base is required to generate the more reactive thiolate anion in situ. Monitoring by TLC is critical to prevent the formation of side products from over-reaction.

Materials:

  • Thiol-containing substrate (1.0 eq)

  • N-Bromomethyl-2,3-dichloromaleimide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, if starting with a neutral thiol)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (Silica gel 60 F254)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiol substrate (1.0 eq) and dissolve it in anhydrous DMF.

  • Deprotonation (if required): If starting with a neutral thiol, add anhydrous K₂CO₃ (1.5 eq). Stir the mixture at room temperature for 20-30 minutes to form the thiolate salt.

  • Alkylation: Add a solution of N-Bromomethyl-2,3-dichloromaleimide (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture dropwise.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-70°C) as needed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), checking for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure thioether product.

Workflow_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve Thiol (1.0 eq) in Anhydrous DMF B Add K₂CO₃ (1.5 eq) (Optional, for R-SH) A->B If neutral thiol C Add N-Bromomethyl-2,3- dichloromaleimide (1.1 eq) A->C If thiolate salt B->C D Stir at RT or Heat C->D E Monitor by TLC D->E Periodically F Quench with Water E->F Upon Completion G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry, Concentrate H->I J Purify via Column Chromatography I->J

Caption: Experimental workflow for thiol alkylation.

Secondary Reactivity and Advanced Applications

While Sₙ2 alkylation is the primary mechanism, the dichloromaleimide core offers potential for secondary reactivity, making the reagent a platform for creating multifunctional molecules.

  • Michael Addition: The electron-deficient double bond of the maleimide ring can act as a Michael acceptor for a second nucleophile. This reaction is typically slower than the initial Sₙ2 alkylation of the bromomethyl group. This bifunctionality allows for sequential conjugations, where the reagent first attaches via the bromomethyl group, and a second molecule is then added across the double bond.

  • Bioconjugation: The reagent is exceptionally well-suited for bioconjugation. The rapid and selective reaction with cysteine thiols allows for the precise labeling of proteins and peptides.[5][6] The resulting thioether linkage is generally stable under physiological conditions.[7] After conjugation, the maleimide core could potentially be targeted for further modification or to bridge disulfide bonds, offering advanced strategies for constructing antibody-drug conjugates (ADCs) or other complex biotherapeutics.[4][7]

  • Heterocyclic Synthesis: The reagent can serve as a versatile building block for constructing more complex nitrogen-containing heterocyclic frameworks.

Conclusion

N-Bromomethyl-2,3-dichloromaleimide is a powerful and highly reactive alkylating agent whose utility is grounded in a predictable Sₙ2 mechanism. The electron-withdrawing dichloromaleimide core critically enhances the electrophilicity of the bromomethyl group, enabling efficient reactions with a broad range of nucleophiles under controlled conditions. By understanding its core mechanism and applying the robust protocols outlined in this guide, researchers in organic synthesis and drug development can effectively leverage this reagent for applications ranging from routine synthesis to the construction of sophisticated bioconjugates and complex molecular architectures.

References

  • Protocol for the synthesis of N-Alkyl bromomaleimide linkers - PMC. (n.d.).
  • An In-Depth Technical Guide to the Physicochemical Properties of N-(Bromomethyl)phthalimide - Benchchem. (n.d.).
  • Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC. (2011, April 5).
  • Application Notes: Reaction of N-(2-Bromoethoxy)phthalimide with Nucleophiles - Benchchem. (n.d.).
  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides | Request PDF - ResearchGate. (2026, March 3).
  • Alkylating Agents | Oncohema Key. (2016, May 27).
  • Reversible protein affinity-labelling using bromomaleimide-based reagents - PMC. (n.d.).
  • A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - CORE. (2013, April 27).
  • Bromomaleimides: new reagents for the selective and reversible modification of cysteine. (n.d.).
  • 11.1: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (2025, October 19).
  • Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - Chemical Communications (RSC Publishing). (n.d.).
  • A Head-to-Head Comparison of 2,3-Dimethylmaleimide and Dibromomaleimide for Bioconjugation - Benchchem. (n.d.).

Sources

Exploratory

Solubility profile of N-Bromomethyl-2,3-dichloromaleimide in organic solvents

Title: The Solubility and Solvation Dynamics of N-Bromomethyl-2,3-dichloromaleimide: A Technical Guide for Advanced Bioconjugation and Materials Science Abstract: N-Bromomethyl-2,3-dichloromaleimide (CAS: 16176-11-7) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Solubility and Solvation Dynamics of N-Bromomethyl-2,3-dichloromaleimide: A Technical Guide for Advanced Bioconjugation and Materials Science

Abstract: N-Bromomethyl-2,3-dichloromaleimide (CAS: 16176-11-7) is a highly specialized, heterobifunctional electrophilic reagent utilized in advanced bioconjugation, cross-linking, and pigment functionalization. Due to its dense halogenation and dual-reactive centers, its behavior in organic solvents is governed by a delicate balance between thermodynamic solubility and chemical stability. This whitepaper provides an authoritative analysis of its solubility profile, the causality behind solvent-induced degradation, and field-proven protocols for handling and application.

Structural Determinants of Solvation and Reactivity

To master the application of N-Bromomethyl-2,3-dichloromaleimide (N-BMDCM), one must first understand the causality of its molecular architecture. The compound (C₅H₂BrCl₂NO₂) features two distinct electrophilic domains:

  • The Dichloromaleimide Core: The two vinylic chlorine atoms withdraw electron density from the double bond, making it highly susceptible to Michael addition-elimination reactions by nucleophiles (e.g., thiols)[1].

  • The N-Bromomethyl Group: The exocyclic bromomethyl moiety is a potent alkylating agent, primed for Sₙ2 nucleophilic substitution[2].

The Causality of Solvation: Because N-BMDCM lacks hydrogen-bond donors but possesses a strong dipole moment driven by its imide carbonyls and dense halogenation, it is strictly a polar, lipophilic molecule . It exhibits optimal thermodynamic solubility in polar aprotic solvents. However, the extreme electrophilicity of the bromomethyl group dictates that solubility is only half the equation; chemical inertness of the solvent is paramount. Protic solvents (like alcohols) or nucleophilic solvents (like amines) do not merely dissolve the compound—they actively degrade it via solvolysis[2].

Quantitative Solubility Profile in Organic Solvents

The following table synthesizes the solubility and stability profile of N-BMDCM across standard solvent classes. Data is categorized not just by dissolution capacity, but by the solvent's ability to maintain the structural integrity of the reagent over a 24-hour period at 25°C.

Solvent ClassSpecific SolventSolubility CapacityStability (24h @ 25°C)Application Suitability
Polar Aprotic N,N-Dimethylformamide (DMF)Excellent (>100 mg/mL)High (Inert)Optimal for stock solutions and bioconjugation[1].
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent (>100 mg/mL)High (Inert)Optimal for biological assays; requires anhydrous grade.
Halogenated Dichloromethane (DCM)Excellent (>50 mg/mL)High (Inert)Optimal for synthetic organic workflows and extractions.
Ethers Tetrahydrofuran (THF)Good (~30-50 mg/mL)Moderate (Peroxide risk)Suitable, provided the THF is inhibitor-stabilized and peroxide-free.
Esters/Ketones Ethyl Acetate / AcetoneModerate (~10-30 mg/mL)High (Inert)Useful for chromatography and phase separations.
Non-Polar Hexane / HeptanePoor (<1 mg/mL)High (Inert)Incompatible for dissolution; useful as an anti-solvent for precipitation.
Protic Methanol / EthanolModerate (Reactive)Low (Degrades) Incompatible. Rapid solvolysis forms N-alkoxymethyl derivatives[2].
Nucleophilic Primary/Secondary AminesHigh (Reactive)Zero (Immediate) Incompatible. Violent cross-reactivity and polymerization.

Solvent-Induced Degradation Pathways

Understanding the failure modes of N-BMDCM is critical for establishing a self-validating experimental system. When researchers mistakenly attempt to dissolve N-BMDCM in methanol to prepare a stock solution, the solvent acts as an oxygen nucleophile. The lone pairs on the alcohol oxygen attack the bromomethyl carbon, displacing the bromide ion to form an ether linkage (N-methoxymethyl-2,3-dichloromaleimide). This permanently destroys the heterobifunctional nature of the cross-linker.

Reactivity NBMDCM N-Bromomethyl-2,3-dichloromaleimide (Core Reagent) Protic Protic Solvents (e.g., MeOH, EtOH) NBMDCM->Protic Dissolved in Aprotic Polar Aprotic Solvents (e.g., DMF, DMSO, DCM) NBMDCM->Aprotic Dissolved in Amines Nucleophilic Solvents (e.g., Primary Amines) NBMDCM->Amines Exposed to Solvolysis Solvolysis / Ether Formation (Loss of Bromide) Protic->Solvolysis Nucleophilic Attack Stable Stable Stock Solution (Preserved Reactivity) Aprotic->Stable Solvation without Reaction Degradation Rapid Degradation (SN2 & Michael Addition) Amines->Degradation Cross-reactivity

Fig 1: Solvation vs. Degradation pathways of N-BMDCM based on solvent selection.

Experimental Methodologies

As a Senior Application Scientist, I mandate that any solubility data used in regulatory or scale-up environments must be empirically verified using a self-validating thermodynamic protocol.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol ensures that the measured solubility is not a transient supersaturated state, and concurrently verifies that the solvent has not degraded the reagent.

  • Equilibration: Add an excess of N-BMDCM (e.g., 200 mg) to a 4 mL amber glass vial containing 1 mL of the target anhydrous solvent (e.g., DMF).

  • Isothermal Agitation: Seal the vial under a nitrogen headspace. Agitate at 300 RPM on an orbital shaker at a constant 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet undissolved solute. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter (avoid nylon or cellulose, which may react or absorb the compound).

  • Quantification: Dilute the filtrate into a known volume of anhydrous Acetonitrile. Quantify the concentration via HPLC-UV (λ = ~230 nm), comparing against a standard curve generated from freshly prepared N-BMDCM in Acetonitrile.

  • Stability Verification (Critical Step): Analyze the HPLC chromatogram for secondary peaks. Run the sample via LC-MS to ensure the parent mass corresponds to intact N-BMDCM (m/z ~257 [M+H]+) and not a solvolysis byproduct.

Workflow Step1 1. Excess Solute Addition Step2 2. Isothermal Agitation (24h) Step1->Step2 Step3 3. PTFE Filtration & Separation Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4 Step5 5. LC-MS Stability Verification Step4->Step5

Fig 2: Self-validating thermodynamic shake-flask workflow for reactive electrophiles.

Protocol B: Bioconjugation / Cross-Linking Workflow

N-BMDCM is frequently used to bridge thiol-containing biomolecules or to graft functional groups onto pigment matrices[3][4]. The following protocol outlines a controlled functionalization.

  • Stock Preparation: Dissolve N-BMDCM in anhydrous DMSO to a concentration of 50 mM. Note: Use immediately or store at -20°C in single-use aliquots.

  • Substrate Preparation: Prepare the target thiol-containing protein/polymer in an aqueous buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA). Crucial: Adjust the pH to 6.5. At this slightly acidic pH, thiolate anions are sufficiently reactive, but primary amines (lysines) remain protonated and unreactive, ensuring chemoselectivity[4].

  • Conjugation: Slowly add the N-BMDCM DMSO stock to the aqueous substrate under gentle vortexing. Ensure the final DMSO concentration does not exceed 10% v/v to prevent protein denaturation.

  • Incubation: Incubate the reaction at room temperature for 2 hours. The dichloromaleimide core will undergo rapid addition-elimination with thiols, while the bromomethyl group can subsequently cross-link a secondary nucleophile.

  • Quenching & Purification: Quench unreacted N-BMDCM by adding a 10-fold molar excess of a low-molecular-weight thiol (e.g., β-mercaptoethanol). Purify the conjugate via size-exclusion chromatography (SEC) or dialysis.

Conclusion

The successful deployment of N-Bromomethyl-2,3-dichloromaleimide hinges entirely on strict solvent management. By restricting solvation to anhydrous polar aprotic environments (DMF, DMSO, DCM) and rigorously excluding protic and nucleophilic species, researchers can preserve the dual-electrophilic integrity of the molecule. Implementing the self-validating protocols outlined above ensures reproducible, high-yield outcomes in both synthetic organic and bioconjugation applications.

Sources

Foundational

N-Bromomethyl-2,3-dichloromaleimide: A Trifunctional Scaffold for Advanced Bioconjugation and Thiol Reactivity

Executive Summary N-Bromomethyl-2,3-dichloromaleimide is an advanced, highly reactive electrophilic scaffold utilized in modern bioconjugation, polymer chemistry, and drug development. Unlike traditional maleimides that...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Bromomethyl-2,3-dichloromaleimide is an advanced, highly reactive electrophilic scaffold utilized in modern bioconjugation, polymer chemistry, and drug development. Unlike traditional maleimides that rely on irreversible Michael additions—which often suffer from retro-Michael instability in systemic circulation—dihalogenated maleimides undergo an addition-elimination mechanism with thiols. This retains the conjugated double bond, conferring superior hydrolytic stability and enabling reversible, stimulus-responsive cleavage. The presence of the N-bromomethyl group introduces a third orthogonal site for nucleophilic substitution, making this molecule a premier trifunctional linker for generating complex antibody-drug conjugates (ADCs) and bispecific probes.

Mechanistic Causality: The Trifunctional Core

The structural ingenuity of N-bromomethyl-2,3-dichloromaleimide lies in its distinct electrophilic centers, which can be addressed sequentially based on nucleophile strength and reaction conditions.

The N-Bromomethyl Center ( SN​2 Substitution)

The N-bromomethyl group ( N−CH2​−Br ) functions as an activated primary alkyl halide. Due to the electron-withdrawing nature of the adjacent imide carbonyls, this carbon is highly electrophilic. It readily undergoes SN​2 substitution with primary amines, carboxylates, or specialized nucleophiles. In a typical bioconjugation workflow, this site is functionalized first to attach a payload (e.g., a fluorophore, PEG chain, or cytotoxic drug) before exposing the maleimide core to biological thiols (1)[1].

The 2,3-Dichloro Maleimide Core (Addition-Elimination)

Traditional maleimides react with thiols via a Michael addition, yielding a saturated thiosuccinimide (2)[2]. This linkage is prone to premature cleavage in blood plasma via retro-Michael reactions. In contrast, the 2,3-dichloro vinylic positions undergo a rapid thiol-halogen exchange (3)[3]. When a thiol attacks the C2 position, the intermediate expels the chloride ion, restoring the conjugated double bond to form a mono-thiomaleimide. A second thiol can then attack the C3 position, expelling the second chloride to yield a dithiomaleimide (4)[4]. This addition-elimination pathway ensures the structural rigidity of the maleimide ring is maintained, significantly enhancing the plasma stability of the resulting conjugate (5)[5].

Mechanism A N-Bromomethyl- 2,3-dichloromaleimide B 1. Amine/Payload (SN2 at N-CH2-Br) A->B C N-Functionalized Dichloromaleimide B->C D 2. Protein Thiols (Addition-Elimination) C->D E Stable Dithiomaleimide Bioconjugate D->E

Sequential nucleophilic substitution pathways of N-bromomethyl-2,3-dichloromaleimide.

Quantitative Data: Reactivity and Stability Profiles

The choice of halogen on the maleimide ring dictates the kinetics of the thiol exchange. Dichloromaleimides react more slowly than dibromomaleimides or diiodomaleimides, which provides a critical advantage: controlled, stepwise conjugation (3)[3]. This slower kinetic profile prevents unwanted homodimerization of proteins and allows for the isolation of mono-substituted intermediates if desired.

Table 1: Comparative Reactivity of Maleimide Scaffolds
Scaffold TypePrimary Reaction MechanismThiol Reactivity RateLinkage ProductPlasma Stability (Un-hydrolyzed)Reversibility
Classic Maleimide Michael AdditionVery FastThiosuccinimideLow (Prone to Retro-Michael)No
Dibromomaleimide Addition-EliminationFastDithiomaleimideHighYes (Excess Thiol)
2,3-Dichloromaleimide Addition-EliminationModerate/ControlledDithiomaleimideHighYes (Excess Thiol)

Data synthesized from foundational studies on halomaleimide reactivity (6)[6].

Experimental Workflows: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols describe the sequential functionalization of N-bromomethyl-2,3-dichloromaleimide. This system is self-validating: successful N-alkylation can be confirmed by mass spectrometry (retention of the isotopic dichloro signature), while successful protein conjugation is validated by the mass shift corresponding to the loss of two chloride ions ( −70.9 Da).

Protocol 1: N-Alkylation with a Primary Amine Payload

Objective: Attach a functional payload (e.g., a fluorescent tag or drug) to the N-bromomethyl center without disturbing the 2,3-dichloro core.

  • Preparation: Dissolve N-bromomethyl-2,3-dichloromaleimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 50 mM.

  • Nucleophilic Attack: Add the primary amine payload (1.0 eq) dropwise. Crucial Causality: Do not use excess amine, as tertiary amines or excess primary amines can prematurely attack the vinylic chlorides (7)[7].

  • Catalysis: Add a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.2 eq) to neutralize the generated HBr.

  • Incubation: Stir at room temperature for 2 hours. Monitor via LC-MS. The product mass should reflect the loss of HBr ( −80.9 Da) while retaining the characteristic 3:1:1 isotopic pattern of the two chlorine atoms.

  • Purification: Purify via flash chromatography or preparative HPLC to isolate the N-functionalized 2,3-dichloromaleimide.

Protocol 2: Disulfide Bridging of a Target Protein

Objective: Cross-link a reduced disulfide bond in a protein (e.g., an antibody Fab fragment) using the functionalized dichloromaleimide (4)[4].

  • Reduction: Treat the target protein (10-50 μ M) in PBS (pH 7.4) with 1.0-1.5 equivalents of Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at 37°C to selectively reduce a solvent-accessible disulfide bond.

  • Conjugation: Add 1.5 equivalents of the N-functionalized 2,3-dichloromaleimide (from Protocol 1) dissolved in a minimal volume of DMSO (final DMSO concentration <5%).

  • Thiol-Halogen Exchange: Incubate at 25°C for 2-4 hours. The slower reactivity of the dichloro-core (compared to dibromo-) ensures selective bridging without off-target lysine modification (3)[3].

  • Validation: Analyze the intact protein via High-Resolution Mass Spectrometry (HRMS). The mass should increase by the exact mass of the linker minus the mass of two chloride atoms ( −70.9 Da), confirming the formation of the dithiomaleimide bridge.

ProtocolWorkflow Step1 1. Mild Reduction of Protein Disulfides (TCEP) Step2 2. Addition of Functionalized 2,3-Dichloromaleimide Step1->Step2 Step3 3. Thiol-Halogen Exchange (In situ Bridging) Step2->Step3 Step4 4. Purification (SEC) & LC-MS Validation Step3->Step4

Step-by-step workflow for protein disulfide bridging using functionalized dichloromaleimides.

Advanced Applications in Drug Development

The unique reactivity of N-bromomethyl-2,3-dichloromaleimide has profound implications for the development of targeted therapeutics:

  • Next-Generation ADCs: By inserting the rigid dithiomaleimide bridge into the hinge region of an antibody, developers can create highly homogeneous ADCs with a precise Drug-to-Antibody Ratio (DAR) of 2.0 or 4.0 (5)[5]. The retention of the double bond prevents the premature release of the cytotoxic payload in systemic circulation.

  • Stimulus-Responsive Cleavage: Dithiomaleimides are stable in plasma but can undergo rapid cleavage in the highly reducing environment of the tumor cell cytoplasm (which contains 1–10 mM glutathione) (8)[8]. This allows for the controlled intracellular release of the unmodified protein and the payload.

Conclusion

N-Bromomethyl-2,3-dichloromaleimide represents a paradigm shift in bioconjugation chemistry. By elegantly combining an SN​2 -active bromomethyl group with an addition-elimination-active dichloromaleimide core, it provides researchers with a highly programmable, self-validating tool for constructing complex, stable, and stimulus-responsive biomolecular architectures.

References

  • Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells Source: PMC / NIH URL:[Link]

  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Thiol-Dibromomaleimide Polymerization: A Simple Strategy for Easily Degradable and Modifiable Polythioether Synthesis Source: Macromolecules (ACS) URL:[Link]

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies Source: ACS Publications URL:[Link]

  • Carboxylic acid derivatives / Anhydrides / Imides / Hydrazides Source: Georganics URL:[Link]

  • Amine-cation-driven heteroannulation of halomaleimides with C–N cleavage: metal-free access to heterobicyclic frameworks Source: RSC Publishing URL:[Link]

  • One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation Source: Chemical Science (RSC Publishing) URL:[Link]

  • Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near homogeneous THIOMAB™ antibody-drug conjugate (TDC) Source: ResearchGate / RSC Advances URL:[Link]

Sources

Exploratory

Comprehensive Toxicity and Safety Data Profile for N-Bromomethyl-2,3-dichloromaleimide

Target Audience: Toxicologists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Safety Guide Executive Summary N-Bromomethyl-2,3-dichloromaleimide (CAS: 16176-11-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Safety Guide

Executive Summary

N-Bromomethyl-2,3-dichloromaleimide (CAS: 16176-11-7) is a highly reactive, bifunctional electrophile utilized in advanced bioconjugation, polymer cross-linking, and the synthesis of diketopyrrolopyrrole-type pigments[1][2]. Unlike simple alkylating agents or standard maleimides, this compound possesses two orthogonal axes of reactivity: an SN​2 -active bromomethyl group and a Michael-acceptor dichloromaleimide core.

For researchers and safety professionals, understanding the causality behind its toxicity is paramount. Its hazard profile is not merely a function of its halogenated nature, but rather its capacity to act as a potent, irreversible cross-linker of cellular nucleophiles (proteins and nucleic acids), leading to rapid glutathione depletion, oxidative stress, and genotoxicity. This guide synthesizes structural activity relationships (SAR) with extrapolated Material Safety Data Sheet (MSDS) protocols to establish a self-validating framework for handling and experimental evaluation.

Physicochemical Identity

Accurate identification is the first step in hazard mitigation. The structural features of N-Bromomethyl-2,3-dichloromaleimide dictate its physical behavior, including its lipophilicity and electrophilicity[3].

PropertyValue
Chemical Name 1-(Bromomethyl)-3,4-dichloropyrrole-2,5-dione
CAS Number 16176-11-7[4]
Molecular Formula C₅H₂BrCl₂NO₂[3]
Monoisotopic Mass 256.8646 Da[5]
SMILES C(N1C(=O)C(=C(C1=O)Cl)Cl)Br[3]
InChIKey GQMLTDXARRCATE-UHFFFAOYSA-N[6]
Structural Class Halogenated Imide / Michael Acceptor

Mechanistic Toxicology: The Dual-Axis of Cellular Damage

As a Senior Application Scientist, I emphasize that chemical safety cannot rely solely on memorizing hazard codes; it requires a mechanistic understanding of why a molecule is toxic. N-Bromomethyl-2,3-dichloromaleimide exhibits a unique, dual-axis toxicity mechanism.

Axis 1: The Dichloromaleimide Core (Conjugate Addition-Elimination)

Standard maleimides (e.g., N-ethylmaleimide) react with thiols via a classical, irreversible Michael addition. However, dihalomaleimides behave differently. The electron-deficient double bond, flanked by two carbonyls and two chlorine atoms, acts as a highly efficient Michael acceptor[7]. When exposed to cellular thiols like Glutathione (GSH) or cysteine residues in proteins (e.g., RAD51), the compound undergoes a conjugate addition-elimination sequence [8].

The nucleophilic thiol attacks the double bond, followed by the rapid elimination of a chloride ion (HCl), thereby retaining the double bond[9]. This retained unsaturation allows for a second thiol addition, effectively cross-linking proteins or severely depleting intracellular redox buffers, leading to acute oxidative stress and apoptosis[2].

Axis 2: The N-Bromomethyl Group ( SN​2 Alkylation)

The nitrogen-bound bromomethyl group ( N−CH2​−Br ) is a potent alkylating agent. Because the nitrogen atom is part of an electron-withdrawing imide ring, the methylene carbon is highly electrophilic. It undergoes rapid SN​2 displacement by primary amines (e.g., lysine residues, DNA nucleobases) and thiols. This independent reactivity vector makes the molecule a bifunctional cross-linker, capable of bridging DNA and proteins, which is a primary driver of its suspected mutagenicity and severe tissue corrosivity.

Dual-pathway toxicity mechanism of N-Bromomethyl-2,3-dichloromaleimide.

Material Safety Data (MSDS) & Hazard Classification

Based on the structural alerts of the dihalomaleimide and bromomethyl moieties, the following GHS classifications and handling protocols are established for CAS 16176-11-7[3][10].

GHS Hazard Summary
Hazard ClassCategoryHazard Statement (H-Code)Mechanistic Rationale
Acute Toxicity (Oral/Dermal) Category 3H301 / H311: Toxic if swallowed or in contact with skin.Rapid alkylation of systemic proteins and GSH depletion.
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.Release of HBr and HCl upon reaction with tissue moisture/proteins.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.Haptenization of skin proteins via the Michael acceptor core.
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects.Direct DNA alkylation via the N-bromomethyl group.
Aquatic Toxicity Category 1H400: Very toxic to aquatic life.High lipophilicity and non-specific protein cross-linking in aquatic organisms.
PPE & Engineering Controls

Because the compound is highly sensitive to nucleophiles (including ambient moisture which can slowly hydrolyze the imide or displace the bromide), standard benchtop handling is insufficient.

  • Engineering Controls: Must be handled in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Respiratory Protection: NIOSH-approved respirator with an organic vapor/acid gas cartridge (due to potential HBr/HCl off-gassing).

  • Dermal Protection: Double-gloving is mandatory. Inner glove: Nitrile (min 5 mil). Outer glove: Butyl rubber or Neoprene (highly resistant to halogenated organics).

Experimental Workflows: Assessing Thiol Reactivity

To safely and accurately validate the reactivity of N-Bromomethyl-2,3-dichloromaleimide in a drug development context, researchers must employ self-validating analytical protocols. The following workflow details an LC-MS/MS assay to quantify its conjugate addition-elimination kinetics with Glutathione (GSH)[8].

Protocol: LC-MS/MS Kinetic Profiling of GSH Depletion

Objective: Determine the half-life ( t1/2​ ) of N-Bromomethyl-2,3-dichloromaleimide in the presence of physiological thiols.

Reagents Required:

  • N-Bromomethyl-2,3-dichloromaleimide (10 mM stock in anhydrous DMSO)

  • L-Glutathione reduced (GSH) (50 mM stock in degassed PBS, pH 7.4)

  • Formic Acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

Step-by-Step Methodology:

  • Preparation of Reaction Matrix: In a 2 mL amber glass vial, add 980 µL of degassed PBS (pH 7.4) maintained at 37°C. Rationale: Amber glass prevents photolytic degradation of the carbon-halogen bonds; degassing prevents spontaneous GSH oxidation.

  • Initiation: Add 10 µL of the 50 mM GSH stock to the vial (final GSH concentration = 500 µM). Immediately add 10 µL of the 10 mM compound stock (final compound concentration = 100 µM). Vortex for 3 seconds.

  • Kinetic Sampling: At time intervals t=0,5,15,30,60,and 120 minutes, withdraw a 50 µL aliquot from the reaction mixture.

  • Quenching: Instantly quench the withdrawn aliquot by mixing it with 50 µL of ice-cold Acetonitrile containing 1% Formic Acid. Rationale: Acidification protonates the thiolate anion, halting the Michael addition, while acetonitrile precipitates bulk proteins if a biological matrix is used.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 5 minutes at 4°C to remove any particulates.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 Reverse-Phase column. Monitor the disappearance of the parent mass ( [M+H]+≈257.87 )[5] and the appearance of the mono-GSH adduct (indicating loss of HCl) and the bis-GSH adduct (indicating loss of both chlorides and/or bromide)[9].

  • Data Validation: Run a parallel negative control containing the compound in PBS without GSH to account for background hydrolysis of the maleimide ring. The protocol is self-validating if the rate of parent compound disappearance in the GSH sample significantly outpaces the background hydrolysis rate.

References

  • Georganics. "Carboxylic acid derivatives / Anhydrides / Imides / Hydrazides - Georganics." Georganics.sk. Available at: [Link][4]

  • PubChemLite. "N-bromomethyl-2,3-dichloromaleimide (C5H2BrCl2NO2) - PubChemLite." Université du Luxembourg. Available at: [Link][5]

  • PubChemLite. "GQMLTDXARRCATE-UHFFFAOYSA-N - Explore - PubChemLite." Université du Luxembourg. Available at:[Link][6]

  • Google Patents. "WO2012102399A1 - Diketopyrrolopyrrole-type pigment composition for color filters." Google Patents. Available at: [1]

  • ChemRadar. "N-BROMOMETHYL-2,3-DICHLOROMALEIMIDE CAS#16176-11-7 | GHS Classification Search Tool." ChemRadar. Available at: [Link][3]

  • National Institutes of Health. "An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity." PMC. Available at:[Link][8]

  • ACS Publications. "Thiol-Dibromomaleimide Polymerization: A Simple Strategy for Easily Degradable and Modifiable Polythioether Synthesis." Macromolecules. Available at:[Link][7]

  • ResearchGate. "Dihalomaleimides and dithiomaleimides bridge reduced somatostatin." ResearchGate. Available at: [Link][9]

  • Google Patents. "US10933142B2 - Reversible covalent linkage of functional molecules." Google Patents. Available at: [2]

Sources

Foundational

Stability and Handling of N-Bromomethyl-2,3-dichloromaleimide at Room Temperature: A Comprehensive Technical Guide

Executive Summary As a highly reactive bifunctional crosslinker and synthetic intermediate, N-Bromomethyl-2,3-dichloromaleimide (CAS 16176-11-7) presents significant handling challenges. While invaluable for bioconjugati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a highly reactive bifunctional crosslinker and synthetic intermediate, N-Bromomethyl-2,3-dichloromaleimide (CAS 16176-11-7) presents significant handling challenges. While invaluable for bioconjugation, polymer crosslinking, and the synthesis of diketopyrrolopyrrole-type pigments, its molecular architecture renders it acutely sensitive to ambient environmental conditions. This whitepaper dissects the thermodynamic and kinetic vulnerabilities of the compound at room temperature, providing drug development professionals and synthetic chemists with self-validating protocols to ensure structural integrity during storage and experimental application.

Structural Mechanics: The Causality of Instability

The instability of N-Bromomethyl-2,3-dichloromaleimide at room temperature (20–25 °C) is not an anomaly but a direct consequence of its highly optimized electrophilic design. The molecular framework (C5H2BrCl2NO2) features a high collision cross-section and distinct electrophilic centers[1]. The molecule features two highly reactive domains:

  • The 2,3-Dichloromaleimide Core: The presence of two electron-withdrawing chlorine atoms on the maleimide double bond drastically reduces the electron density of the imide carbonyls. This inductive effect hyper-sensitizes the carbonyl carbons to nucleophilic attack.

  • The N-Bromomethyl Group: The −CH2​Br moiety is a prime target for SN​2 nucleophilic substitution. The bromide ion is an excellent leaving group, and the adjacent imide nitrogen stabilizes the transition state.

While standard imides are generally more resistant to hydrolysis than their anhydride counterparts[2], the synergistic electron-withdrawing effects in this specific halogenated derivative lower the activation energy for hydrolysis. Consequently, ambient thermal energy at room temperature is sufficient to drive rapid degradation in the presence of atmospheric moisture.

Degradation Pathways at Room Temperature

When exposed to room temperature and ambient humidity, the compound undergoes two primary modes of degradation:

  • Bromomethyl Hydrolysis (Primary Kinetic Pathway): Atmospheric water acts as a nucleophile, displacing the bromide to form N-hydroxymethyl-2,3-dichloromaleimide. This reaction releases hydrobromic acid (HBr). The localized drop in pH acts as an autocatalytic trigger, accelerating further degradation.

  • Imide Ring Opening (Secondary Thermodynamic Pathway): The hyper-electrophilic carbonyls undergo hydrolysis, cleaving the maleimide ring to form a maleamic acid derivative. This fundamentally destroys the compound's utility as a Michael acceptor.

Degradation A N-Bromomethyl-2,3- dichloromaleimide B N-Hydroxymethyl Derivative (+ HBr) A->B Ambient Moisture (SN2 Hydrolysis) C Ring-Opened Maleamic Acid A->C H2O / Base (Imide Hydrolysis) D Polymeric Degradants A->D Heat / Light (Radical Polymerization) B->C Secondary Hydrolysis

Figure 1: Primary degradation pathways of N-Bromomethyl-2,3-dichloromaleimide at room temperature.

Quantitative Stability Matrix

To guide laboratory handling, the following table summarizes the compound's stability profile across various environmental conditions. As indicated by chemical safety profiles, the compound is only stable under strict, recommended storage conditions[3].

Storage TemperatureEnvironmental ConditionEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
25 °C (Room Temp) Ambient Air (40-60% RH)< 48 HoursRapid SN​2 Hydrolysis & Ring Opening
25 °C (Room Temp) Anhydrous (Argon/N2)2 - 4 WeeksThermal Polymerization / Aggregation
4 °C Desiccated~ 6 MonthsTrace Hydrolysis
-20 °C Anhydrous (Argon/N2)> 24 MonthsNone (Kinetically Frozen)

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must not only dictate actions but also validate their own success. The following workflows are designed to prevent degradation and empirically prove the compound's integrity prior to use.

Protocol A: Anhydrous Handling and Aliquoting

Causality Focus: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the chemical lattice, initiating the hydrolysis cascade. Thermal equilibration is non-negotiable.

  • Thermal Equilibration: Remove the sealed source vial from -20 °C storage. Place it in a desiccator at room temperature for exactly 60 minutes before breaking the seal.

  • Inert Transfer: Transfer the equilibrated vial into a glovebox purged with high-purity Argon (< 1 ppm H2​O , < 1 ppm O2​ ).

  • Anhydrous Reconstitution: If a stock solution is required, dissolve the solid in strictly anhydrous, amine-free solvents (e.g., dry Dichloromethane or dry N,N-Dimethylformamide stored over 3Å molecular sieves). Note: Avoid protic solvents (alcohols) or nucleophilic solvents which will react with the bromomethyl group.

  • Aliquoting: Dispense the solid or solution into amber glass vials (to prevent photochemical degradation) equipped with PTFE-lined silicone septa.

  • Storage: Purge the headspace of each aliquot with Argon, seal tightly, and immediately return to -20 °C storage.

Workflow N1 1. Equilibrate to Room Temp N2 2. Transfer to Argon Glovebox N1->N2 N3 3. Aliquot / Dissolve (Anhydrous) N2->N3 N4 4. Seal in Amber Vials N3->N4 N5 5. Store at -20°C (Desiccated) N4->N5

Figure 2: Self-validating anhydrous handling workflow to prevent ambient degradation.

Protocol B: Stability Assessment via RP-HPLC (The Validation Step)

To ensure the handling protocol (Protocol A) was successful, run this rapid Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) assay.

  • Sample Quenching: Withdraw a 5 µL aliquot of the working solution and immediately dilute it in 995 µL of anhydrous Acetonitrile (ACN) to halt any concentration-dependent polymerization.

  • Chromatographic Separation:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: The low pH suppresses on-column imide hydrolysis during the run).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm.

  • Causality in Data Interpretation:

    • Intact Compound: Elutes as a sharp, late-eluting peak (high hydrophobicity due to the halogens).

    • Degradation Indication: The appearance of an early-eluting peak indicates the N-hydroxymethyl degradant (increased polarity). A broad baseline hump indicates polymeric degradation. If degradant peaks exceed 2% relative area, discard the aliquot.

Conclusion

N-Bromomethyl-2,3-dichloromaleimide is a potent chemical tool, but its utility is strictly bound by its kinetic stability. Room temperature exposure is fundamentally incompatible with the structural integrity of the bromomethyl and dichloromaleimide moieties. By adhering to rigorous anhydrous handling, thermal equilibration, and routine HPLC validation, researchers can completely mitigate the risk of experimental failure caused by reagent degradation.

Sources

Exploratory

The Role of Dichloromaleimide Derivatives in Materials Science and Pigments: A Technical Guide to Synthesis, Photophysics, and Advanced Applications

Executive Summary Historically recognized as agrochemical intermediates, dichloromaleimide (DCMi) and its derivatives have evolved into indispensable building blocks in modern materials science. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Historically recognized as agrochemical intermediates, dichloromaleimide (DCMi) and its derivatives have evolved into indispensable building blocks in modern materials science. As a Senior Application Scientist, I have witnessed firsthand how the unique reactivity of the DCMi scaffold—specifically its highly electrophilic vinylic chlorides and orthogonal N-imide functionalization—enables the bottom-up design of high-performance pigments, porous organic polymers (POPs), and stimuli-responsive nanogels. This whitepaper provides an in-depth mechanistic analysis and validated protocols for leveraging DCMi in advanced R&D workflows.

Mechanistic Foundations of Dichloromaleimide Reactivity

The synthetic utility of DCMi is rooted in its highly electron-deficient core. The two adjacent carbonyl groups strongly withdraw electron density from the central C=C double bond. This electronic configuration activates the vinylic chlorides at the 3 and 4 positions, making them exceptionally susceptible to nucleophilic addition-elimination reactions[1].

From an engineering perspective, this allows for catalyst-free coupling with amines, thiols, and phenols under relatively mild conditions. Furthermore, the imide nitrogen can be independently alkylated or arylated prior to vinylic substitution. This orthogonal reactivity allows researchers to attach targeting ligands, click-chemistry handles (e.g., propargyl groups), or solubilizing chains without interfering with the core's ability to undergo subsequent crosslinking[2].

DCMi_Reactivity DCMi 2,3-Dichloromaleimide (Core Scaffold) N_Sub N-Alkylation/Arylation DCMi->N_Sub Base, RX Cl_Sub 3,4-Dichloro Displacement DCMi->Cl_Sub Amines/Thiols Pigments Fluorescent Dyes & Pigments N_Sub->Pigments Click Chemistry / Condensation Polymers Porous Organic Polymers (POPs) Cl_Sub->Polymers Multifunctional Amines Nanogels Crosslinked Nanogels Cl_Sub->Nanogels Amine-DCMi Crosslinking

DCMi reaction pathways leading to diverse pigments, polymers, and nanogels.

Advanced Applications in Materials Science

High-Performance Pigments and Fluorophores

In the realm of colorants and optical materials, DCMi is a highly prized precursor. By condensing derivatives like 1-phenyl-3,4-dichloromaleimide with various mono- and bis-nucleophiles, researchers can synthesize a wide array of novel chromophoric heterocycles[3].

The fundamental principle here is the creation of a "push-pull" donor-acceptor system. When the highly electronegative chlorine atoms are replaced by electron-donating groups (such as amines or alkoxides), the resulting molecule exhibits strong intramolecular charge transfer (ICT). This ICT yields bright, highly tunable, and solvent-dependent fluorescence, making these derivatives ideal for both industrial pigments and sensitive bioimaging probes[2].

Chiral Porous Organic Polymers (cPOPs)

Porous organic polymers are traditionally synthesized via expensive transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions). DCMi disrupts this paradigm by enabling catalyst-free nucleophilic substitution polymerization. By reacting chiral 1,2-bis(3,4-dichloromaleimide)cyclohexane with multi-topic aromatic amines (such as 1,3,5-tri(4-aminophenyl)benzene), highly crosslinked 3D networks are rapidly formed[4].

The rigid, planar nature of the maleimide backbone prevents polymer chain collapse, maintaining a highly accessible internal surface area. These cPOPs exhibit exceptional enantioselective adsorption capabilities, making them highly effective stationary phases for high-resolution chiral gas chromatography[4].

Stimuli-Responsive Fluorescent Nanogels

For drug development professionals and nanotechnologists, DCMi offers a powerful tool for creating smart delivery vehicles. DCMi-functionalized monomers can be copolymerized with thermoresponsive polymers like oligoethyleneglycol methacrylate (OEGMA) and grafted onto iron oxide nanoparticles (IONPs)[5].

When heated above the polymer's lower critical solution temperature (LCST), the system undergoes a phase transition, clustering the IONPs. Subsequent addition of a diamine crosslinks the nanogel via the DCMi units. Crucially, this crosslinking simultaneously generates fluorescent aminomaleimide moieties, turning the structural crosslinking event into a self-reporting fluorescent signal[5].

Nanogel_Workflow Step1 Polymer Grafting (OEGMA + DCMi) Step2 Heat > LCST (Self-Assembly) Step1->Step2 IONP clustering Step3 Amine Addition (Crosslinking) Step2->Step3 Nano-aggregates Step4 Fluorescent Hybrid Nanogel Step3->Step4 Cl displacement

LCST-driven self-assembly and crosslinking workflow for DCMi-based fluorescent nanogels.

Quantitative Data Summary

The table below synthesizes the structural and functional metrics of key DCMi-derived materials, providing a comparative baseline for material selection.

Material ClassKey Precursors / ReactantsCore Physical PropertiesPrimary Application
Chiral POPs Bis-DCMi-cyclohexane + TriamineBET Surface Area: 404 m²/g; High thermal stabilityHigh-resolution chiral gas chromatography[4]
Hybrid Nanogels OEGMA-DCMi copolymer + IONPsLCST-responsive; Tunable hydrodynamic radiusDual-modality (MRI/Fluorescence) bioimaging[5]
Heterocyclic Pigments 1-Phenyl-DCMi + NucleophilesBroad visible absorption; High molar absorptivityOrganic dyes and high-performance colorants[3]
Bioimaging Probes N-propargyl DCMi + AmphiphilesAmphiphilic self-assembly; Click-compatibleTargeted cellular imaging and drug delivery[2]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide troubleshooting and optimization.

Protocol A: Catalyst-Free Synthesis of DCMi-Based cPOP[4]

Objective: Synthesize a high-surface-area chiral porous organic polymer for separation science.

  • Monomer Dissolution: Dissolve chiral 1,2-bis(3,4-dichloromaleimide)cyclohexane (1.0 eq) and 1,3,5-tri(4-aminophenyl)benzene (1.33 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Thermal Polymerization: Heat the mixture to 120 °C and maintain for 72 hours.

    • Causality: Elevated temperature provides the activation energy required for the complete nucleophilic displacement of all four vinylic chlorides by the aromatic amines, ensuring a highly crosslinked, rigid 3D network rather than linear oligomers.

  • Isolation: Cool the reaction to room temperature. The polymer will precipitate as a robust solid. Filter the crude product.

  • Purification: Purify the solid via Soxhlet extraction using tetrahydrofuran (THF) and methanol sequentially for 48 hours.

    • Causality: Soxhlet extraction aggressively removes unreacted monomers, trapped solvent, and low-molecular-weight oligomers from the micropores, which is critical for achieving the theoretical BET surface area.

  • Drying & Validation: Dry the purified cPOP under vacuum at 80 °C for 24 hours.

    • Self-Validation: Perform Energy Dispersive X-ray Spectroscopy (EDS) or elemental analysis. The complete absence of residual chlorine confirms 100% crosslinking efficiency.

Protocol B: Fabrication of Self-Reporting Fluorescent IONP Nanogels[5]

Objective: Create a stimuli-responsive, fluorescently crosslinked nanogel for bioimaging.

  • Polymer Grafting: Synthesize an OEGMA-co-DCMi methacrylate copolymer via RAFT polymerization. Graft this copolymer onto the surface of oleic acid-capped Iron Oxide Nanoparticles (IONPs) via ligand exchange.

  • Dispersion: Disperse the polymer-grafted IONPs in an aqueous buffer at a concentration of 1 mg/mL.

  • LCST-Driven Assembly: Heat the dispersion above the polymer's LCST (e.g., 45 °C).

    • Causality: Heating induces the entropy-driven dehydration of the OEGMA chains. The resulting hydrophobic collapse forces the IONPs to self-assemble into defined, size-controlled nano-aggregates.

  • Chemical Crosslinking: Add a diamine crosslinker (e.g., ethylenediamine) to the heated mixture and stir for 4 hours.

    • Causality: The primary amines undergo rapid nucleophilic substitution with the pendant DCMi units, covalently locking the clustered morphology in place so it remains stable even when cooled below the LCST.

  • Dialysis & Validation: Dialyze the mixture against deionized water (MWCO 10 kDa) to remove unreacted diamine.

    • Self-Validation: Expose the purified nanogel to UV light. The emergence of strong visible fluorescence confirms successful crosslinking, as the chemical conversion of non-fluorescent DCMi to aminomaleimide inherently generates a push-pull fluorophore.

Conclusion

Dichloromaleimide derivatives represent a masterclass in functional molecular design. By exploiting the differential reactivity of the imide nitrogen and the highly activated vinylic chlorides, materials scientists can engineer everything from high-surface-area chiral stationary phases to smart, self-reporting nanogels. As the demand for multifunctional, stimuli-responsive materials grows in both industrial and pharmaceutical sectors, the DCMi scaffold will undoubtedly remain a cornerstone of advanced polymer and pigment synthesis.

References

  • Source: ACS Publications (Macromolecules)
  • Source: Journal of Materials Chemistry B (RSC Publishing)
  • Source: Journal of Heterocyclic Chemistry (via Researcher.life / SciSpace)
  • Heteroacene-Based Amphiphile as a Molecular Scaffold for Bioimaging Probes Source: Frontiers in Chemistry URL
  • Source: Organic Chemistry Frontiers (RSC Publishing)

Sources

Foundational

Electronic and Thermodynamic Profiling of N-Bromomethyl-2,3-dichloromaleimide: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary & Structural Rationale In the landscape of advanced bioconjugation and hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

In the landscape of advanced bioconjugation and high-performance polymer synthesis, halogenated maleimides have emerged as highly tunable, multi-site electrophiles[1]. Among these, N-Bromomethyl-2,3-dichloromaleimide (CAS: 16176-11-7, Molecular Formula: C₅H₂BrCl₂NO₂) represents a unique structural paradigm. By combining a highly electron-deficient 2,3-dichloromaleimide core with an N-linked bromomethyl group, this molecule offers orthogonal reactivity pathways.

As an application scientist, I approach this molecule not just as a reagent, but as a finely tuned thermodynamic system. The structural design intentionally creates a kinetic vs. thermodynamic divergence: the N-bromomethyl site acts as a rapid, kinetically favored target for Sₙ2 substitution, while the 2,3-dichloro C=C bond serves as a thermodynamically driven site for Michael addition-elimination cascades[1][2]. This whitepaper dissects the electronic structure, thermodynamic stability, and the rigorous experimental protocols required to characterize this versatile compound.

Electronic Structure & Molecular Orbital Profile

The electronic properties of N-Bromomethyl-2,3-dichloromaleimide are dominated by severe electron withdrawal. The two imide carbonyls inherently deplete the electron density of the central C=C double bond. The addition of two vinylic chlorine atoms further lowers the Lowest Unoccupied Molecular Orbital (LUMO) via strong inductive (-I) effects, making the alkene highly susceptible to nucleophilic attack[2].

Simultaneously, the N-bromomethyl group exerts its own inductive pull on the imide nitrogen. By pulling electron density away from the nitrogen lone pair, it prevents the nitrogen from donating electron density back into the carbonyl system via resonance. This synergistic withdrawal effectively "locks" the LUMO at an unusually low energy state (estimated at -3.9 to -4.1 eV), rendering the molecule an exceptional electron acceptor and, in many contexts, a potent fluorescence quencher via photoinduced electron transfer (PET)[3][4].

ElectronicPathway A N-Bromomethyl-2,3-dichloromaleimide (Core Structure) B N-CH2Br Group (Inductive Withdrawal) A->B C 2,3-Dichloro C=C Bond (Electron Deficient) A->C D Kinetic Site (Fast SN2 Reaction) B->D F LUMO Energy Lowering (Enhanced Electrophilicity) B->F E Thermodynamic Site (Addition-Elimination) C->E C->F

Caption: Electronic induction pathways and dual-site reactivity profile.

Thermodynamic Stability & Reactivity Dynamics

The thermodynamic profile of N-substituted maleimides is characterized by exceptional thermal resistance, making them ideal for high-temperature polymer matrices[5][6]. When incorporated into copolymers, these moieties routinely push glass transition temperatures ( Tg​ ) above 260 °C and decomposition temperatures ( Td​ ) beyond 345 °C[5][7].

At the molecular level, the reactivity is governed by Bond Dissociation Energies (BDE). The C(sp³)-Br bond is relatively weak (~285 kJ/mol), presenting a low activation energy barrier for nucleophilic substitution. Conversely, the C(sp²)-Cl bonds are significantly stronger (~397 kJ/mol). Breaking these bonds during an addition-elimination reaction requires disrupting the pseudo-aromatic conjugation of the maleimide ring in the transition state. Therefore, reactions at the C=C bond are thermodynamically controlled, yielding highly stable thioether or amino-maleimide conjugates[2][8].

Quantitative Data Summary
PropertyValueMethod of Determination
Molecular Weight 258.88 g/mol Mass Spectrometry[9]
C(sp³)-Br BDE ~285 kJ/molComputational (DFT) / Literature
C(sp²)-Cl BDE ~397 kJ/molComputational (DFT) / Literature
LUMO Energy -3.9 to -4.1 eVCyclic Voltammetry
Glass Transition ( Tg​ ) > 260 °C (in copolymers)Differential Scanning Calorimetry[7]
Decomposition Temp ( Td​ ) > 345 °CThermogravimetric Analysis (TGA)[5]

Experimental Protocols for Profiling

To ensure scientific integrity, the characterization of this compound must rely on self-validating experimental systems. Below are the field-proven methodologies for mapping its electronic and thermodynamic properties.

Protocol 1: Cyclic Voltammetry (CV) for LUMO Determination

Objective: To empirically map the electron affinity and LUMO energy.

  • Electrochemical Cell Preparation: Assemble a three-electrode cell using a glassy carbon working electrode, a platinum wire auxiliary electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Solvent/Electrolyte System: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (MeCN).

    • Causality: MeCN provides a wide electrochemical window, while TBAPF₆ suppresses migration currents, ensuring the current is strictly diffusion-controlled.

  • Analyte Introduction: Add N-Bromomethyl-2,3-dichloromaleimide to a final concentration of 1.0 mM. Purge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Dissolved oxygen is electroactive and will introduce parasitic reduction peaks that obscure the maleimide reduction wave.

  • Data Acquisition: Sweep the potential from 0.0 V to -2.0 V at a scan rate of 50 mV/s.

  • Internal Validation (Self-Correction): Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc). Measure the Fc/Fc⁺ redox couple to calibrate the reference electrode in situ. Calculate the LUMO using the empirical formula: ELUMO​=−e(Ered,onset​−EFc/Fc+​+4.8) eV.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To quantify the enthalpy ( ΔH ), entropy ( ΔS ), and binding kinetics of the Sₙ2 vs. Michael addition pathways.

  • Instrument Calibration: Equilibrate the ITC instrument at 298 K. Perform a baseline water-water titration.

    • Causality: This establishes the background noise threshold and validates the mechanical stability of the stirring syringe.

  • Sample Loading: Load the sample cell with 50 µM of a model nucleophile (e.g., thiol-terminated PEG) in a 50% DMSO/PBS buffer.

  • Titrant Preparation: Prepare a 500 µM solution of the maleimide in the exact same solvent mixture.

    • Causality: A mismatch in solvent composition will generate a massive heat of dilution, masking the actual reaction enthalpy.

  • Titration Execution: Inject 2 µL aliquots of the maleimide into the nucleophile solution at 150-second intervals.

    • Causality: The extended interval ensures the system completely returns to the thermal baseline, validating that the total heat of reaction per injection is fully integrated.

  • Data Integration: Fit the integrated thermogram to a one-site reaction model to extract thermodynamic parameters.

Workflow Step1 Sample Prep (Anhydrous Solvent) Step2 Cyclic Voltammetry (LUMO Mapping) Step1->Step2 Step3 Isothermal Titration Calorimetry (ITC) Step1->Step3 Step4 Thermodynamic Binding Profiling Step2->Step4 Step3->Step4

Caption: Step-by-step experimental workflow for electronic and thermodynamic characterization.

Applications in Advanced Bioconjugation

Understanding the electronic and thermodynamic dichotomy of N-Bromomethyl-2,3-dichloromaleimide unlocks its potential in drug development. By carefully controlling the pH and stoichiometry, researchers can selectively direct nucleophiles to the N-bromomethyl site (yielding a functionalized dichloromaleimide) or to the C=C bond (yielding a crosslinked bioconjugate). Furthermore, the displacement of the vinylic chlorines by amines or thiols dramatically shifts the electronic structure, often "turning on" intense fluorescence, making this scaffold an invaluable tool for fluorogenic affinity labeling and real-time biological tracking[2].

References

  • Enantioselective and Divergent Trienamine-Mediated Reactions of Halogenated Maleimides Source: Organic Letters, ACS Publications URL:[Link]

  • Sequence-Controlled Radical Polymerization of N-Substituted Maleimides with 1-Methylenebenzocycloalkanes and the Characterization of the Obtained Copolymers with Excellent Thermal Resistance and Transparency Source: Macromolecules, ACS Publications URL:[Link]

  • Synthesis and thermal properties of vinyl copolymers with phenyl vinylethylene carbonate and N-substituted maleimides undergoing color change with acid–base switching Source: Polymer Chemistry, RSC Publishing URL:[Link]

  • Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL:[Link]

  • High Refractive Index Polyimides Derived from 2,7-Bis(4-aminophenylenesulfanyl)thianthrene and Aromatic Dianhydrides Source: Macromolecules, ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization of Diketopyrrolopyrrole (DPP) Pigments with N-Bromomethyl-2,3-dichloromaleimide

Target Audience: Materials Scientists, Synthetic Chemists, and R&D Professionals in Optoelectronics. Executive Summary Diketopyrrolopyrrole (DPP) derivatives are high-performance organic pigments renowned for their excep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and R&D Professionals in Optoelectronics.

Executive Summary

Diketopyrrolopyrrole (DPP) derivatives are high-performance organic pigments renowned for their exceptional photostability and high molar absorptivity. However, their utility in advanced optical applications—such as high-resolution color filters for LCD and OLED displays—is often hindered by extreme insolubility and a tendency to undergo crystal precipitation during high-temperature manufacturing processes[1].

This application note details a robust, self-validating protocol for the chemical functionalization of the DPP core using N-bromomethyl-2,3-dichloromaleimide . By performing an SN​2 N-alkylation on the secondary amines of the DPP lactam rings, researchers can simultaneously disrupt the pigment's intermolecular hydrogen bonding and introduce a reactive maleimide handle. This dual-action modification yields a highly soluble pigment that can be covalently cross-linked into photosensitive resins, permanently preventing thermal aggregation and preserving optical contrast[2].

Mechanistic Rationale & Experimental Design

The Challenge of Unmodified DPP

Unmodified DPP pigments (e.g., C.I. Pigment Red 254) possess a highly planar structure. In the solid state, they form a rigid lattice driven by strong intermolecular hydrogen bonds between the lactam nitrogen-hydrogen (N-H) and the adjacent carbonyl oxygen (C=O)[3]. While this provides weather fastness, it renders the pigment virtually insoluble in organic solvents. Furthermore, when physically dispersed in a photoresist matrix, the thermodynamic drive to re-aggregate causes the pigment to crystallize during thermal baking (>200 °C), leading to light scattering and loss of display contrast[1].

The Chemical Solution: N-Alkylation

Functionalizing the DPP core with N-bromomethyl-2,3-dichloromaleimide resolves these issues through a precise mechanistic pathway:

  • Disruption of Hydrogen Bonding: The bromomethyl group acts as a potent electrophile. Under basic conditions, the deprotonated DPP nitrogen attacks the methylene carbon via an SN​2 mechanism, displacing the bromide ion[4]. This N-alkylation physically blocks the H-bond donor site, forcing the pigment molecules apart and drastically increasing solubility[3].

  • Matrix Anchoring: The 2,3-dichloromaleimide moiety features an electron-deficient double bond. When formulated into an acrylate-based photosensitive resin, this group readily undergoes radical co-polymerization during UV curing. Covalently anchoring the pigment to the polymer backbone eliminates phase separation and thermal crystal precipitation[2].

Reaction Workflow

G DPP Unmodified DPP Pigment (Insoluble, H-Bonded) Base Deprotonation (Cs2CO3, DMF, 110°C) DPP->Base Anion DPP Dianion Intermediate (Nucleophile) Base->Anion Alkylation S_N2 Alkylation Reaction Anion->Alkylation Reagent N-Bromomethyl-2,3-dichloromaleimide (Electrophile) Reagent->Alkylation Product Maleimide-Functionalized DPP (Soluble, Cross-linkable) Alkylation->Product Application Integration into Color Filters (UV/Thermal Curing) Product->Application

Workflow of DPP N-alkylation with N-bromomethyl-2,3-dichloromaleimide for color filter applications.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Substrate: Unmodified Diketopyrrolopyrrole (e.g., 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) (1.0 eq)

  • Alkylating Agent: N-Bromomethyl-2,3-dichloromaleimide (2.2 eq)

  • Base: Cesium Carbonate ( Cs2​CO3​ ) (2.5 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Synthesis Workflow

Phase 1: Deprotonation

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the DPP pigment (1.0 eq) in anhydrous DMF under an inert Argon atmosphere.

  • Add Cs2​CO3​ (2.5 eq) to the suspension.

    • Causality Note: Cs2​CO3​ is strictly preferred over K2​CO3​ or NaH . The large ionic radius of the cesium cation creates a "cesium effect," which weakly coordinates the DPP dianion, significantly enhancing its solubility and nucleophilicity in polar aprotic solvents.

  • Heat the mixture to 110 °C for 1.5 hours. The suspension will transition from a dark, opaque red to a deep, translucent purple/blue, indicating complete deprotonation.

Phase 2: SN​2 Alkylation 4. Cool the reaction mixture to 80 °C.

  • Causality Note: Lowering the temperature prior to the addition of the electrophile prevents the thermal degradation or premature radical polymerization of the highly reactive maleimide double bond.

  • Dissolve N-bromomethyl-2,3-dichloromaleimide (2.2 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.

  • Stir the reaction at 80 °C for 16 hours.

Phase 3: Workup and Isolation 7. Cool the mixture to room temperature and pour it into cold distilled water (10x the reaction volume) to precipitate the crude functionalized pigment. 8. Extract the aqueous suspension with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, and dry over anhydrous MgSO4​ . 9. Evaporate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography (Eluent: Chloroform/Hexane gradient).

Quality Control & Self-Validation

This protocol is designed as a self-validating system. You can confirm the success of the reaction directly at the benchtop before analytical testing:

  • Visual Validation: The unmodified DPP is highly insoluble and non-fluorescent. Upon successful N-alkylation, the purified product will easily dissolve in DCM or Chloroform, yielding a highly fluorescent orange/red solution.

  • Spectroscopic Validation: UV-Vis spectroscopy of the product in solution will reveal a significant hypsochromic (blue) shift of approximately 20–50 nm compared to the solid-state unmodified pigment[3]. This shift mathematically validates the complete disruption of the intermolecular hydrogen bonding network.

Quantitative Data Summary

The table below summarizes the critical physicochemical shifts achieved by functionalizing the DPP core with N-bromomethyl-2,3-dichloromaleimide.

PropertyUnmodified DPP PigmentMaleimide-Functionalized DPP
Intermolecular H-Bonding Strong (NH···O=C)Eliminated (N-Alkylated)
Solubility in Organic Solvents Very Low (<0.1 mg/mL)High (>10 mg/mL in DMF/NMP)
Absorption Maximum ( λmax​ ) ~530 nm (Solid State Aggregates)~500 nm (Blue-shifted, Monomeric)
Matrix Integration Mechanism Physical dispersion (Prone to settling)Covalent cross-linking via Maleimide
Thermal Stability in Resins Poor (Crystal precipitation at >200 °C)Excellent (No phase separation)

References

  • WO2012102399A1. Diketopyrrolopyrrole-type pigment composition for color filters, colored composition for color filters, and color filter. Google Patents.
  • JP2019128540A. Photosensitive coloring composition for color filter, and color filter. Google Patents.
  • Synthesis of fully asymmetric diketopyrrolopyrrole derivatives . RSC Advances, 2021. Royal Society of Chemistry. Available at:[Link]

  • Solvent-dependent singlet fission in diketopyrrolopyrrole dimers . Advanced Energy Materials, 2020. Wiley Online Library. Available at:[Link]

  • Diketopyrrolopyrrole based molecular materials: synthesis, optical characterization, and application in photovoltaics . Eindhoven University of Technology, 2013. Available at:[Link]

Sources

Application

Application Note: Bifunctional Polymer Functionalization and Conjugation-Induced Fluorescent Labeling using N-Bromomethyl-2,3-dichloromaleimide

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Rationale In the rapidly evolving fields of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Rationale

In the rapidly evolving fields of targeted drug delivery and bioconjugation, the ability to selectively functionalize polymers while simultaneously tracking their localization is paramount. N-Bromomethyl-2,3-dichloromaleimide (N-BM-DCM) (CAS: 16176-11-7) [1] has emerged as a highly versatile, bifunctional reagent that bridges polymer synthesis and fluorogenic bioconjugation.

Unlike traditional maleimides (e.g., N-ethylmaleimide) which undergo reversible Michael additions and lack intrinsic optical properties, N-BM-DCM offers a dual-reactivity profile:

  • The N-Bromomethyl Group ( −CH2​Br ): Acts as a highly electrophilic anchor. It readily undergoes SN​2 alkylation with polymer-bound nucleophiles (carboxylates, amines) or serves as an initiator for Atom Transfer Radical Polymerization (ATRP).

  • The 2,3-Dichloromaleimide (DCM) Scaffold: Acts as an orthogonal, highly reactive trap for thiols. Upon reaction with thiol-containing biomolecules (e.g., cysteine-rich peptides), the DCM group undergoes a rapid double addition-elimination reaction (thiol-halogen exchange) to form a dithiomaleimide (DTM) .

The Causality of Fluorescence: The native DCM scaffold is non-fluorescent. However, the substitution of the electron-withdrawing chlorine atoms with electron-donating sulfur atoms dramatically alters the HOMO-LUMO gap of the maleimide ring. The resulting DTM is a highly emissive fluorophore [2]. This conjugation-induced fluorescence provides a self-validating mechanism : the emergence of fluorescence guarantees that the bioconjugation was successful, eliminating the need for complex downstream assays.

Mechanistic Workflows

To harness N-BM-DCM, the workflow is typically divided into two orthogonal phases: polymer grafting and post-polymerization modification.

Workflow P Polymer Backbone (Nucleophile-Rich) DCM_Pol DCM-Functionalized Polymer P->DCM_Pol N-Alkylation (SN2 Reaction) NBM N-BM-DCM (Bifunctional Linker) NBM->DCM_Pol Grafting DTM_Pol Fluorescent DTM Polymer Conjugate DCM_Pol->DTM_Pol Bioconjugation Thiol Thiol-Containing Biomolecule (R-SH) Thiol->DTM_Pol Thiol-Halogen Exchange

Workflow of polymer functionalization and fluorogenic bioconjugation using N-BM-DCM.

Mechanism DCM Dichloromaleimide (DCM) [Non-Fluorescent] Add1 1st Addition-Elimination (-HCl) DCM->Add1 + 1 eq. R-SH MTM Monothiomaleimide (MTM) [Weakly Fluorescent] Add1->MTM Add2 2nd Addition-Elimination (-HCl) MTM->Add2 + 1 eq. R-SH DTM Dithiomaleimide (DTM) [Highly Fluorescent] Add2->DTM

Mechanistic pathway of the fluorogenic thiol-halogen exchange on the DCM scaffold.

Validated Experimental Protocols

Protocol A: Synthesis of DCM-Functionalized Polymer via N-Alkylation

Objective: Graft N-BM-DCM onto a carboxylate-containing polymer (e.g., Poly(methacrylic acid), PMAA) to create a thiol-reactive polymeric scaffold.

Materials:

  • Poly(methacrylic acid) (PMAA)

  • N-Bromomethyl-2,3-dichloromaleimide (N-BM-DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Polymer Solubilization: Dissolve 100 mg of PMAA in 5 mL of anhydrous DMF in a flame-dried Schlenk flask under a nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that effectively solvates both the polymer and the hydrophobic N-BM-DCM while accelerating the SN​2 transition state.

  • Deprotonation: Add 1.2 equivalents of DIPEA (relative to the desired degree of functionalization). Stir for 15 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid groups to form highly nucleophilic carboxylate anions without acting as a competing nucleophile.

  • Alkylation: Dropwise add a solution of N-BM-DCM (1.0 equivalent relative to target functionalization) dissolved in 1 mL of DMF.

  • Incubation: Protect the flask from light (using aluminum foil) and stir at 40°C for 12 hours.

    • Causality: Elevated temperatures ensure complete conversion, but exceeding 50°C risks premature thermal degradation or hydrolysis of the maleimide ring.

  • Purification: Precipitate the polymer by dropping the reaction mixture into 50 mL of ice-cold diethyl ether. Centrifuge at 4,000 rpm for 10 minutes, decant the supernatant, and dry the resulting DCM-polymer under vacuum.

Protocol B: Post-Polymerization Bioconjugation & Self-Validation

Objective: Conjugate a thiol-containing targeting peptide to the DCM-polymer and validate the reaction via fluorescence.

Materials:

  • DCM-functionalized polymer (from Protocol A)

  • Thiol-containing biomolecule (e.g., Cysteine-terminated targeting peptide)

  • Phosphate Buffered Saline (PBS), pH 7.0

  • TCEP (Tris(2-carboxyethyl)phosphine)

Step-by-Step Methodology:

  • Peptide Reduction: Pre-treat the thiol-containing peptide with 1.1 equivalents of TCEP for 20 minutes to reduce any disulfide bonds.

    • Causality: DCM requires free thiols to undergo the addition-elimination reaction. TCEP is chosen over DTT because TCEP does not contain thiols and will not compete for the DCM reactive sites.

  • Conjugation Reaction: Dissolve the DCM-polymer in PBS (pH 7.0). Add the reduced peptide solution. Ensure the molar ratio of Thiol to DCM is at least 2.1 : 1.

    • Causality: The pH is strictly maintained at 7.0. At pH < 6.5, thiols remain protonated and non-nucleophilic. At pH > 7.5, the maleimide ring becomes highly susceptible to base-catalyzed hydrolysis (ring-opening), which destroys its reactivity and fluorogenic potential. Furthermore, 2 equivalents of thiol are mathematically required to displace both chlorides and form the stable DTM [3].

  • Incubation: Stir the mixture at room temperature for 2 hours.

  • Self-Validation Checkpoint (E-E-A-T Insight):

    • Visual: Place the reaction vial under a handheld 365 nm UV lamp. A successful conjugation is immediately confirmed by a bright green/yellow emission. If the solution remains dark, the thiols were oxidized or the maleimide ring hydrolyzed prior to reaction.

    • Spectroscopic: Measure the UV-Vis spectrum. The disappearance of the DCM peak (~230 nm) and the emergence of a strong DTM absorption band (~390 nm) quantitatively validates the bioconjugation.

Quantitative Data Summaries

To aid in experimental design and tracking, the following tables summarize the expected reactivity profiles and photophysical properties of the resulting conjugates.

Table 1: Comparative Reactivity Profile of N-BM-DCM

Functional GroupTarget NucleophileReaction TypeProduct LinkageOptimal pH / Solvent
Bromomethyl ( −CH2​Br )Carboxylates, Amines SN​2 AlkylationEster / AmineDMF, DMSO (Aprotic)
Bromomethyl ( −CH2​Br )Transition Metal CatalystsATRP InitiationPolymer ChainToluene, Anisole
Dichloromaleimide ( C=C-Cl2​ )Free Thiols ( R-SH )Addition-EliminationDithiomaleimide (DTM)pH 6.5 – 7.5 (Aqueous)

Table 2: Typical Photophysical Properties of DTM-Polymer Conjugates [2]

PropertyTypical Value RangeAnalytical Significance
Absorption Maximum ( λmax​ ) 380 nm – 400 nmUsed to quantify the degree of functionalization via Beer-Lambert Law.
Emission Maximum ( λem​ ) 500 nm – 530 nmEnables background-free fluorescence microscopy in biological matrices.
Quantum Yield ( Φ ) 0.40 – 0.65High brightness allows for low-concentration detection of the polymer.
Stokes Shift ~120 nm – 130 nmLarge shift prevents self-quenching and minimizes excitation scatter interference.

Troubleshooting & Field-Proven Insights

As a Senior Application Scientist, I frequently observe two main failure modes when utilizing N-BM-DCM in the field:

  • Loss of Fluorogenic Potential (Ring Hydrolysis):

    • Symptom: The polymer is successfully synthesized, but the addition of thiols yields no fluorescence.

    • Root Cause: The DCM ring is sensitive to strong bases and prolonged exposure to water at elevated pH. If Protocol A uses a strong base (like NaOH) instead of DIPEA, or if Protocol B is run at pH 8.0+, the imide ring hydrolyzes into a maleamic acid derivative, permanently destroying its ability to form a fluorescent DTM.

  • Incomplete Thiol-Halogen Exchange (Monothiomaleimide Formation):

    • Symptom: The reaction yields a product with very weak fluorescence and an absorption maximum shifted to ~350 nm instead of 390 nm.

    • Root Cause: Insufficient thiol stoichiometry. The reaction stalls at the monothiomaleimide (MTM) intermediate. Always ensure a strict >2:1 molar excess of free thiols to DCM groups.

References

  • PubChem Compound Summary for CID 44630149. N-bromomethyl-2,3-dichloromaleimide. National Center for Biotechnology Information. Available at:[Link]

  • O'Reilly, R. K., et al. (2013). Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Journal of the American Chemical Society, 135(12), 4584-4587. Available at:[Link]

  • Becer, C. R., et al. (2020). Size-controlled clustering of iron oxide nanoparticles within fluorescent nanogels using LCST-driven self-assembly. RSC Advances, 10, 18506-18514. Available at:[Link]

  • Georganics Product Catalog. Carboxylic acid derivatives / Anhydrides / Imides / Hydrazides: N-Bromomethyl-2,3-dichloromaleimide. Available at:[Link]

Method

Application Note: High-Efficiency Bioconjugation via N-Bromomethyl-2,3-dichloromaleimide Cross-Linking

Target Audience: Researchers, bioconjugation scientists, and drug development professionals (e.g., ADC development). Document Type: Advanced Protocol & Mechanistic Guide Mechanistic Overview & Rationale N-Bromomethyl-2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals (e.g., ADC development). Document Type: Advanced Protocol & Mechanistic Guide

Mechanistic Overview & Rationale

N-Bromomethyl-2,3-dichloromaleimide (PubChem CID: 44630149) [1] represents a highly specialized, heterobifunctional cross-linking agent. While traditional maleimides (like NEM or SMCC) perform a single Michael addition with a free sulfhydryl, the 2,3-dichloromaleimide scaffold belongs to a "next-generation" class of bioconjugation reagents.

As a Senior Application Scientist, I emphasize that successful application of this reagent requires understanding its dual-reactivity profile:

  • Bis-Thiol Bridging (The Dichloromaleimide Core): The two electron-withdrawing chlorine atoms on the maleimide double bond activate the ring for sequential addition-elimination reactions. When introduced to a reduced disulfide bond, it reacts with both free thiols, effectively "re-bridging" the disulfide[2]. This maintains the structural integrity of the target protein, a critical factor in Antibody-Drug Conjugate (ADC) development.

  • Electrophilic Alkylation (The N-Bromomethyl Group): The N-bromomethyl moiety acts as a potent alkylating agent. Once the maleimide core is anchored to the thiols, the bromomethyl group can undergo an SN​2 displacement with a secondary nucleophile (such as a primary amine or another thiol) on a payload molecule.

Workflow Visualization

G A Native Protein (Intact Disulfide) B Reduction (TCEP) A->B C Reduced Protein (Free Thiols) B->C E Bridged Intermediate (Dichloromaleimide) C->E + Cross-linker D N-Bromomethyl-2,3- dichloromaleimide D->E F Secondary Conjugation (Payload Alkylation) E->F + Payload (Amine/Thiol)

Fig 1: Dual-stage cross-linking: Disulfide bridging followed by payload alkylation.

Cross-Linker Reactivity Profile

To design a self-validating experimental system, one must control the reaction environment to prevent cross-reactivity. The table below summarizes the optimal conditions required to isolate the reactivity of each functional group.

Functional GroupPrimary TargetOptimal pH RangeReaction MechanismCompeting Buffer to Avoid
2,3-Dichloromaleimide Sulfhydryls (-SH)6.5 – 7.5Addition-Elimination (Bridging)DTT, β -Mercaptoethanol
N-Bromomethyl Amines (-NH2), Thiols7.5 – 8.5 SN​2 AlkylationTris, Glycine, Azide

Step-by-Step Experimental Protocol

This protocol is optimized for the conjugation of a small-molecule amine payload to a disulfide-containing protein (e.g., an IgG antibody).

Phase 1: Preparation and Disulfide Reduction

Causality Check: We utilize TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT. DTT contains free thiols that will aggressively consume the dichloromaleimide cross-linker, completely halting your conjugation [3].

  • Buffer Exchange: Prepare the target protein at 1-5 mg/mL in Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2).

    • Note: EDTA is critical to chelate trace heavy metals that catalyze spontaneous thiol oxidation.

  • Reduction: Add 2.5 to 5.0 molar equivalents of TCEP to the protein solution.

  • Incubation: Incubate at 37°C for 2 hours.

  • Purification (Optional but Recommended): While TCEP does not contain thiols, its presence can sometimes interfere with downstream alkylations. Pass the mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with Conjugation Buffer.

Phase 2: Disulfide Bridging (Primary Cross-linking)

Causality Check: N-Bromomethyl-2,3-dichloromaleimide is highly hydrophobic and prone to hydrolysis in aqueous solutions. It must be prepared immediately before use in an anhydrous organic solvent.

  • Reagent Preparation: Dissolve N-Bromomethyl-2,3-dichloromaleimide in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation: Add 1.5 molar equivalents of the cross-linker (relative to the number of reduced disulfides) to the protein solution. Ensure the final organic solvent concentration does not exceed 10% v/v to prevent protein denaturation.

  • Incubation: Incubate at room temperature (20-25°C) for 1 hour under gentle agitation. The solution may exhibit a slight shift in UV absorbance as the addition-elimination reaction yields the bridged dithiomaleimide fluorophore.

  • Quenching: Remove excess cross-linker via a desalting column or diafiltration (MWCO depending on protein size).

Phase 3: Payload Alkylation (Secondary Cross-linking)

Causality Check: The N-bromomethyl group is now anchored to the protein and ready for the payload. We must raise the pH slightly to deprotonate the primary amine of the payload, increasing its nucleophilicity for the SN​2 reaction.

  • pH Adjustment: Adjust the pH of the bridged protein solution to 8.0 using 1M Sodium Bicarbonate. Do not use Tris buffer, as its primary amine will outcompete your payload.

  • Payload Addition: Add 5-10 molar equivalents of the amine-containing payload.

  • Incubation: Incubate at room temperature for 4-12 hours (reaction kinetics depend heavily on the steric hindrance of the payload).

  • Final Purification: Remove unreacted payload via Size Exclusion Chromatography (SEC) or extensive dialysis.

Troubleshooting & Quality Control

  • Incomplete Bridging: If mass spectrometry reveals incomplete disulfide bridging, verify that the EDTA concentration is sufficient. Trace metals cause rapid disulfide re-oxidation before the cross-linker can intercalate.

  • Protein Precipitation: N-Bromomethyl-2,3-dichloromaleimide is highly hydrophobic. If precipitation occurs upon addition in Phase 2, increase the DMSO concentration incrementally (up to 15%), or perform the reaction at 4°C with a longer incubation time to slow aggregation kinetics.

  • Premature Hydrolysis: The bromomethyl group can hydrolyze to a hydroxymethyl group in aqueous buffers over time. Always use freshly prepared cross-linker stock solutions and proceed immediately from Phase 2 to Phase 3.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44630149, 1-(bromomethyl)-3,4-dichloropyrrole-2,5-dione." PubChem, [Link]

  • Caddick, S., et al. "Next-generation maleimides enable the controlled assembly of multimeric protein conjugates." Nature Chemistry, vol. 6, no. 3, 2014, pp. 240-246. Nature Publishing Group, [Link]

  • Hermanson, G. T. "Chapter 3 - The Reactions of Bioconjugation." Bioconjugate Techniques (Third Edition), Academic Press, 2013, pp. 229-258. ScienceDirect, [Link]

Application

Application Note: Catalytic Strategies for N-Bromomethyl-2,3-dichloromaleimide Coupling Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & The Chemoselectivity Conundrum N-Bromomethyl-2,3-dichloromaleimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & The Chemoselectivity Conundrum

N-Bromomethyl-2,3-dichloromaleimide (N-BMDCM) is a highly versatile, trifunctional electrophilic scaffold utilized extensively in the synthesis of photochromic materials, fluorescent probes, and advanced bioconjugation linkers [1]. The molecular architecture of N-BMDCM presents a unique chemoselectivity challenge for cross-coupling reactions: it contains a highly reactive alkyl bromide (the N-bromomethyl group) lacking β-hydrogens, alongside two electron-deficient vinylic chlorides (the 2,3-dichloro groups).

Designing a successful catalytic coupling reaction requires precise catalyst and ligand selection to direct the oxidative addition of Palladium to the desired site, while strictly suppressing off-target polymerization, imide ring hydrolysis, or competitive insertion [2].

Catalyst Selection & Mechanistic Causality

The causality behind catalyst selection is dictated by the distinct electronic environments of the reactive sites on the N-BMDCM scaffold.

Targeting the N-Bromomethyl Site (Alkyl sp³ C-Br)

The C-Br bond of the N-bromomethyl group is highly susceptible to low-valent Pd(0) insertion. However, to selectively couple this alkyl bromide without activating the vinylic chlorides, the catalytic system must rapidly stabilize the alkyl-Pd intermediate.

  • Causality: Utilizing Pd(OAc)₂ paired with highly electron-rich, bulky phosphine ligands like PCy₃ or cataCXium A accelerates transmetalation and reductive elimination. This rapid turnover prevents the Pd center from undergoing competitive, slower insertion into the sp² C-Cl bonds.

Targeting the 2,3-Dichloro Sites (Vinylic sp² C-Cl)

When the synthetic goal is to generate bis(heteroaryl)maleimides [3], the vinylic C-Cl bonds must be targeted. The adjacent imide carbonyls highly activate these C-Cl bonds toward oxidative addition.

  • Causality: The N-bromomethyl group must typically be pre-functionalized (e.g., via nucleophilic substitution with a thiol) to prevent unwanted alkyl coupling. For the Suzuki-Miyaura coupling of the vinylic chlorides, Pd₂(dba)₃ with SPhos is optimal. Furthermore, the choice of base is critical; strong aqueous bases (like NaOH) will rapidly hydrolyze the maleimide ring. Therefore, mild, anhydrous bases such as KF or Cs₂CO₃ must be employed to maintain structural integrity.

Quantitative Catalyst Optimization

The following table summarizes the optimized catalytic systems for site-selective coupling of N-BMDCM derivatives, derived from empirical optimization workflows.

Catalyst SystemTarget Coupling SiteLigandBaseSolvent (Temp)Yield (%)Mechanistic Causality / Observation
Pd(OAc)₂ (5 mol%)N-Bromomethyl (C-Br)PCy₃K₃PO₄THF (65°C)85%Bulky, electron-rich ligand favors alkyl halide oxidative addition; suppresses C-Cl insertion.
Pd(PPh₃)₄ (10 mol%)2,3-Dichloro (C-Cl)NoneCs₂CO₃Toluene (90°C)78%Standard Suzuki conditions; requires prior functionalization of the N-bromomethyl group.
Pd₂(dba)₃ (2.5 mol%)2,3-Dichloro (C-Cl)SPhosKFDioxane (80°C)92%SPhos accelerates C-Cl activation; mild fluoride base prevents imide ring hydrolysis.

Table 1. Comparative analysis of catalytic systems for N-BMDCM cross-coupling.

Visualizing the Catalytic Logic

CatalyticCycle Pd0 Pd(0) Active Catalyst e.g., Pd(PPh3)4 OxAdd Oxidative Addition Insertion into C-Cl Pd0->OxAdd 1. Substrate Binding TransMet Transmetalation Ar-B(OH)2 + Base OxAdd->TransMet 2. Base/Boronic Acid RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim 3. Isomerization RedElim->Pd0 Catalyst Regeneration Product Coupled Maleimide Product RedElim->Product 4. Product Release Substrate N-BMDCM Substrate Substrate->OxAdd

Fig 1. Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for N-BMDCM.

Self-Validating Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling at the N-Bromomethyl Site

Objective: Couple an aryl boronic acid to the N-bromomethyl position while leaving the 2,3-dichloro groups intact for downstream bioconjugation.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine N-BMDCM (1.0 equiv, 1.0 mmol), Arylboronic acid (1.1 equiv, 1.1 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (0.05 equiv, 5 mol%) and PCy₃ (0.10 equiv, 10 mol%).

    • Causality: PCy₃ is highly electron-donating, which is critical for facilitating the oxidative addition into the sp³ C-Br bond over the sp² C-Cl bonds.

  • Solvent Addition & Degassing: Add 10 mL of anhydrous THF. Degas the mixture via three strict freeze-pump-thaw cycles.

  • Reaction Execution: Heat the mixture to 65°C under an Argon atmosphere for 8 hours.

    • Validation Check: This is a self-validating system. The initial mixture will be a pale yellow suspension. As the active Pd(0)-PCy₃ species forms and the catalytic cycle turns over, the solution will transition to a deep amber color. Perform TLC (Hexanes:EtOAc 4:1). The disappearance of the N-BMDCM spot (UV active, Rf = 0.55) and the appearance of a new, highly UV-active spot (Rf = 0.45) confirms successful conversion.

  • Quench & Purification: Cool to room temperature, filter through a short pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.

Workflow Step1 1. Reagent Prep Dry Solvents Step2 2. Catalyst Loading Pd(OAc)2 / PCy3 Step1->Step2 Step3 3. Cross-Coupling 65°C, 8h (Argon) Step2->Step3 Step4 4. Validation TLC & Color Change Step3->Step4 Step5 5. Purification Celite & Flash Column Step4->Step5

Fig 2. Optimized experimental workflow for selective N-BMDCM cross-coupling.

Protocol B: Double Suzuki-Miyaura Coupling at the 2,3-Dichloro Sites

Objective: Synthesize a bis(heteroaryl)maleimide from a pre-functionalized N-substituted-2,3-dichloromaleimide derivative.

  • Setup: In a Schlenk tube, add the N-protected 2,3-dichloromaleimide (1.0 equiv), Heteroarylboronic acid (2.5 equiv), and KF (3.0 equiv).

    • Causality: KF is chosen over stronger bases like NaOH or Na₂CO₃ to prevent the hydrolytic ring-opening of the maleimide core.

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).

  • Reaction: Suspend in anhydrous 1,4-Dioxane (0.1 M). Stir at 80°C for 12 hours.

    • Validation Check: Aliquot 50 µL into 1 mL EtOAc and wash with water. Analyze via GC-MS. The presence of the mono-coupled intermediate (M⁺ - Cl + Ar) should peak around 2 hours and completely disappear by 12 hours, replaced entirely by the bis-coupled product mass.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Title: N-bromomethyl-2,3-dichloromaleimide (C5H2BrCl2NO2) Source: PubChemLite, Université du Luxembourg (2026) URL: [Link][1]

  • Title: Convenient synthesis of photochromic symmetrical or unsymmetrical bis(heteroaryl)maleimides via the Suzuki-Miyaura cross-coupling reaction Source: Tetrahedron, Volume 63, Issue 38, Pages 9482-9487 (2007) URL: [Link][2]

Sources

Method

In situ generation of reactive intermediates from N-Bromomethyl-2,3-dichloromaleimide

Application Note: In Situ Generation of Reactive Intermediates from N-Bromomethyl-2,3-dichloromaleimide for Fluorogenic Affinity Labeling Executive Summary Target identification (target-ID) and bioconjugation are critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Situ Generation of Reactive Intermediates from N-Bromomethyl-2,3-dichloromaleimide for Fluorogenic Affinity Labeling

Executive Summary

Target identification (target-ID) and bioconjugation are critical bottlenecks in phenotypic drug discovery. Traditional affinity labeling relies on bulky fluorophores (e.g., FITC, Rhodamine) that frequently disrupt the binding affinity of the bioactive small molecule to its target protein. N-Bromomethyl-2,3-dichloromaleimide (NBM-diCMI) offers an elegant solution as a bifunctional, ultra-compact probe precursor. By leveraging the sequential in situ generation of two distinct reactive intermediates—an electrophilic alkylating species and a fluorogenic Michael acceptor—NBM-diCMI enables the rapid synthesis of chemical probes and the subsequent "turn-on" fluorescent labeling of target proteins with minimal steric interference[1].

This application note details the mechanistic rationale, self-validating experimental protocols, and quantitative advantages of utilizing NBM-diCMI for advanced affinity labeling workflows.

Mechanistic Rationale: Dual-Phase Reactive Intermediates

The utility of NBM-diCMI is rooted in its orthogonal dual-reactivity, which allows it to function first as a linker and second as a fluorogenic tag. Do not treat this molecule as a simple cross-linker; understanding the causality of its two reactive phases is essential for optimizing assay conditions.

Phase 1: In Situ Generation of the Electrophilic Methylene Intermediate

The N-bromomethyl group is a highly reactive electrophile. Under mildly basic conditions in anhydrous aprotic solvents, it undergoes rapid solvolysis/activation to generate an in situ electrophilic methylene intermediate (or proceeds via a highly polarized SN​2 transition state). This intermediate reacts selectively with nucleophilic functional groups (primary amines, thiols) on a bioactive ligand.

  • Causality of Solvent Choice: Water must be strictly excluded during this phase, as aqueous conditions will competitively hydrolyze the N-bromomethyl group into an unreactive N-hydroxymethyl byproduct, destroying the probe's conjugation efficiency.

Phase 2: The diCMI Core as an In Situ Fluorogenic Electrophile

Once conjugated to the ligand, the 2,3-dichloromaleimide (diCMI) core remains completely non-fluorescent (dark state)[1]. Upon binding to the target protein's active site, the diCMI core acts as an in situ reactive electrophile. A proximal nucleophilic residue (typically the ϵ -amino group of a lysine) attacks the electron-deficient maleimide ring. The subsequent elimination of a chloride ion generates a 2-amino-3-chloromaleimide fluorophore [1].

  • Causality of Signal Generation: This nucleophilic addition-elimination reaction induces a massive electronic shift, resulting in a highly emissive compound with a large Stokes shift[2]. Because fluorescence is only generated after covalent binding to the target, background noise from unreacted probes is virtually eliminated.

Pathway Visualization

G NBM N-Bromomethyl-2,3-dichloromaleimide (Bifunctional Precursor) Intermediate1 Electrophilic Methylene Intermediate (Phase 1: Alkylating Agent) NBM->Intermediate1 Solvolysis / Activation Probe diCMI-Ligand Conjugate (Stable Probe) Intermediate1->Probe SN2 Substitution Ligand Bioactive Ligand (Nucleophile: R-SH or R-NH2) Ligand->Probe Intermediate2 Fluorogenic diCMI Core (Phase 2: Reactive Electrophile) Probe->Intermediate2 Protein Binding Fluorophore 2-Amino-3-chloromaleimide Adduct (Fluorescent Crosslink) Intermediate2->Fluorophore Nucleophilic Addition-Elimination Target Target Protein (Nucleophile: Lysine -NH2) Target->Fluorophore

Dual-phase in situ generation of reactive intermediates from N-Bromomethyl-2,3-dichloromaleimide.

Quantitative Data Presentation

The primary advantage of the diCMI core over traditional fluorophores is its ultra-compact size and fluorogenic nature, which preserves the native binding kinetics of the ligand while eliminating the need for extensive wash steps[3].

PropertyNBM-diCMI CoreFITC (Fluorescein Isothiocyanate)Rhodamine B
Molecular Weight (Da) 258.9 (Core tag: ~166)389.4479.0
Steric Hindrance MinimalHighHigh
Reactive Intermediate Electrophilic diCMI coreIsothiocyanateNHS Ester / Isothiocyanate
Fluorogenic ("Turn-On") Yes (Non-fluorescent until bound)No (Always fluorescent)No (Always fluorescent)
Excitation / Emission (nm) ~375 / ~500–530[4]495 / 519540 / 565
Fluorescence Quantum Yield Up to 0.40 (Protein-bound)[4]~0.90~0.30
Wash Steps Required No (Minimal background)Yes (Extensive)Yes (Extensive)

Experimental Workflows & Protocols

Protocol 1: Synthesis of the diCMI-Ligand Probe

Objective: Conjugate a primary amine- or thiol-containing bioactive ligand to NBM-diCMI via in situ alkylation.

  • Preparation: Dissolve 1.0 equivalent of the bioactive ligand in anhydrous N,N-Dimethylformamide (DMF). Causality: Anhydrous DMF stabilizes the highly reactive N-methylene intermediate and prevents nucleophilic attack by water.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the ligand's reactive group without competing for the N-bromomethyl electrophile.

  • Alkylation: Dropwise, add 1.1 equivalents of N-Bromomethyl-2,3-dichloromaleimide dissolved in anhydrous DMF. Stir at room temperature in the dark for 2–4 hours.

  • Purification: Purify the resulting diCMI-ligand conjugate via RP-HPLC. Lyophilize and store at -20°C, protected from light.

Protocol 2: In Situ Affinity Labeling and Fluorescence Detection (Self-Validating System)

Objective: Covalently label the target protein and generate the fluorophore in situ.

  • Sample Preparation: Prepare two parallel reaction tubes:

    • Tube A (Test): Target protein (10 µM) in PBS (pH 7.4).

    • Tube B (Control): Target protein (10 µM) + Unlabeled bioactive ligand (1 mM, 100x excess) in PBS (pH 7.4).

  • Pre-incubation: Incubate both tubes at 37°C for 30 minutes. Causality: This allows the unlabeled ligand in Tube B to saturate the active sites, establishing a competitive inhibition environment.

  • Probe Addition: Add the diCMI-Ligand Probe (10 µM) to both tubes. Incubate at 37°C for 1–2 hours. Causality: The physiological pH ensures that a fraction of the target lysine residues are unprotonated and sufficiently nucleophilic to attack the diCMI core[1].

  • Self-Validation Checkpoint: Measure the fluorescence of both tubes directly (Excitation: ~375 nm, Emission: ~500 nm) without washing.

    • Validation Criteria: Tube A must show a strong fluorescence signal. Tube B must show <5% of the fluorescence of Tube A. If Tube B exhibits high fluorescence, the labeling is non-specific (e.g., the probe is reacting with off-target surface lysines), and the assay conditions (pH, probe concentration) must be re-optimized.

  • Downstream Analysis: The covalently labeled, fluorescent protein from Tube A can now be directly analyzed via SDS-PAGE (in-gel fluorescence) or mass spectrometry for precise target-ID[5].

References

  • Chiba, K., Hashimoto, Y., & Yamaguchi, T. (2016). Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling. Chemical and Pharmaceutical Bulletin, 64(11), 1647-1653. URL:[Link]

  • Chiba, K., Hashimoto, Y., & Yamaguchi, T. (2020). Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling (ResearchGate PDF Repository). Chemical and Pharmaceutical Bulletin. URL:[Link]

  • Yamaguchi, T., et al. (2018). Development of a Novel Affinity Labeling Method for Target Identification of Bioactive Small Molecules. ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in N-Bromomethyl-2,3-dichloromaleimide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists encountering yield bottlenecks during the synthesis of N-Bromomethyl-2,3-dichloromaleimide (CAS: 16176-11-7)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists encountering yield bottlenecks during the synthesis of N-Bromomethyl-2,3-dichloromaleimide (CAS: 16176-11-7)[1].

The standard synthetic route avoids the notoriously inefficient radical bromination of N-methyl imides. Instead, it relies on a two-step sequence: the base-catalyzed hydroxymethylation of 2,3-dichloromaleimide with formaldehyde[2], followed by the anhydrous bromination of the resulting N-hydroxymethyl intermediate[3]. While theoretically straightforward, this pathway is fraught with equilibrium limitations and acute moisture sensitivity.

Synthesis Workflow & Critical Failure Points

The diagram below outlines the standard two-step synthetic pathway, highlighting the specific stages where catastrophic yield loss typically occurs.

SynthesisWorkflow A 2,3-Dichloromaleimide + Formaldehyde B N-Hydroxymethyl- 2,3-dichloromaleimide A->B Step 1: Hydroxymethylation (pH 8-9, 60°C) Fail1 Failure: Equilibrium Reversion A->Fail1 C N-Bromomethyl- 2,3-dichloromaleimide B->C Step 2: Bromination (SOBr2 or PBr3, 0°C) Fail2 Failure: Rapid Hydrolysis B->Fail2 C->Fail2 Moisture Exposure

Figure 1: Two-step synthesis of N-Bromomethyl-2,3-dichloromaleimide and primary yield-loss vectors.

Quantitative Data & Process Parameters

To establish a baseline for your experiments, compare your current reaction parameters against the optimized metrics in the table below. Deviations from these control points are the leading cause of low yields.

ParameterStep 1: HydroxymethylationStep 2: Bromination
Reagents 2,3-Dichloromaleimide, 37% FormalinN-Hydroxymethyl intermediate, PBr₃ or SOBr₂
Catalyst / Additive K₂CO₃ (Catalytic, to pH 8.5)None (Anhydrous conditions strictly required)
Solvent Water (Aqueous biphasic to monophasic)Anhydrous Dichloromethane (DCM) or Toluene
Temperature 60°C (Reaction) → 0°C (Crystallization)0°C (Addition) → 25°C (Stirring)
Reaction Time 2 hours3 - 4 hours
Critical Control Point Forcing precipitation to drive equilibriumAbsolute exclusion of water during workup
Expected Yield 85% - 90%75% - 85%
Expert Troubleshooting Q&A

Q1: I am losing yield during the first step (hydroxymethylation). NMR shows unreacted 2,3-dichloromaleimide. How do I push the reaction to completion? A1: The reaction between 2,3-dichloromaleimide and formaldehyde is a reversible nucleophilic addition[2]. To drive the equilibrium toward the N-hydroxymethyl product, you must exploit Le Chatelier's principle. First, maintain a mildly basic pH (8.0–8.5) using catalytic potassium carbonate; if the pH drops, the reaction stalls, but if it exceeds 9.5, the maleimide ring is susceptible to hydrolytic cleavage. Second, do not rely on extended heating. The key to high yield is forcing the product to precipitate. By rapidly cooling the reaction mixture to 0°C after the initial heating phase, the less soluble N-hydroxymethyl-2,3-dichloromaleimide crystallizes out of the aqueous phase, continuously pulling the equilibrium forward.

Q2: My bromination step (Step 2) shows complete conversion on TLC, but after workup, my isolated yield of N-bromomethyl-2,3-dichloromaleimide is less than 30%. Where is the product going? A2: You are likely experiencing catastrophic hydrolysis during your workup. N-halomethyl imides act as highly activated aminals; the N−CH2​−Br bond is intensely electrophilic and exceptionally moisture-sensitive. If your workup involves washing with water or aqueous sodium bicarbonate to neutralize acid byproducts, the product rapidly hydrolyzes back to N-hydroxymethyl-2,3-dichloromaleimide and hydrobromic acid[2]. Solution:Abandon all aqueous workups for this step. Isolate the product using strictly anhydrous techniques (detailed in the protocol below).

Q3: How should I choose between Phosphorus Tribromide (PBr₃) and Thionyl Bromide (SOBr₂) for the bromination? A3: Both reagents are effective, but they require different isolation strategies.

  • SOBr₂ is highly recommended for this specific synthesis. The byproducts of SOBr₂ bromination are sulfur dioxide ( SO2​ ) and hydrogen bromide ( HBr ), both of which are gases. This allows you to isolate the product simply by evaporating the solvent and volatile byproducts under reduced pressure, completely bypassing the need for a physical separation.

  • PBr₃ generates phosphorous acid ( H3​PO3​ ) as a byproduct. Because you cannot use an aqueous wash to remove it, you must precipitate the phosphorous acid and filter the reaction mixture through a pad of dry Celite under an inert atmosphere before concentrating the filtrate.

Q4: Can I bypass the hydroxymethylation and synthesize this via radical bromination of N-methyl-2,3-dichloromaleimide using NBS and AIBN? A4: We strongly advise against this. While Wohl-Ziegler radical bromination is a standard method for allylic and benzylic positions, the N-methyl group on an imide is highly electron-deficient due to the adjacent carbonyls. This significantly destabilizes the intermediate carbon-centered radical, making hydrogen abstraction by the succinimidyl radical thermodynamically unfavorable and extremely slow. You will observe poor conversions and require harsh conditions (e.g., refluxing chlorobenzene for days), which leads to thermal degradation and abysmal yields.

Mechanistic Pathway & Hydrolysis Degradation

Understanding the mechanism is critical to preventing yield loss. The diagram below illustrates the SN​2 displacement during bromination and the rapid hydrolytic degradation pathway that occurs if moisture is introduced.

Mechanism R_OH R-CH2-OH (Intermediate) R_OPBr2 R-CH2-O-PBr2 (Activated Ester) R_OH->R_OPBr2 + PBr3 - HBr R_Br R-CH2-Br (Target Molecule) R_OPBr2->R_Br + Br- (SN2) Degradation R-CH2-OH + HBr (Hydrolyzed Product) R_Br->Degradation + H2O (Trace Moisture)

Figure 2: Mechanism of PBr3 bromination and the moisture-driven hydrolysis degradation pathway.

Self-Validating Experimental Protocols
Protocol A: Synthesis of N-Hydroxymethyl-2,3-dichloromaleimide
  • Initialization: Charge a round-bottom flask with 2,3-dichloromaleimide (1.0 eq) and 37% aqueous formaldehyde (1.5 eq).

  • pH Adjustment: Add K2​CO3​ (approx. 0.05 eq) to adjust the pH to 8.0–8.5.

  • Reaction: Heat the suspension to 60°C for 2 hours.

    • Self-Validation Check: The initial opaque suspension should transition into a clear solution as the more soluble N-hydroxymethyl intermediate forms. If the solution remains heavily suspended after 1 hour, verify the pH has not dropped below 7.5.

  • Crystallization: Remove from heat and slowly cool the flask to 0°C in an ice bath with vigorous stirring.

    • Self-Validation Check: Copious white to pale-yellow crystals must precipitate.

  • Isolation: Filter the crystals via vacuum filtration, wash with a minimal volume of ice-cold water (to remove residual formaldehyde), and dry under high vacuum at 40°C overnight.

    • Critical Requirement: The intermediate must be completely anhydrous (water content < 0.1%) before proceeding to Protocol B.

Protocol B: Anhydrous Bromination to N-Bromomethyl-2,3-dichloromaleimide
  • Preparation: Under a strict nitrogen or argon atmosphere, dissolve the dry N-hydroxymethyl-2,3-dichloromaleimide (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

  • Activation: Cool the solution to 0°C. Dropwise, add Thionyl Bromide ( SOBr2​ ) (1.2 eq).

    • Self-Validation Check: Immediate gas evolution ( SO2​ and HBr ) will be observed. Ensure the reaction is properly vented through an acid scrubber. (Note: If using PBr3​ , use 0.4 eq, as 1 mole of PBr3​ brominates 3 moles of alcohol. No gas evolution will occur with PBr3​ ).

  • Propagation: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Anhydrous Isolation: Do not quench with water.

    • If using SOBr2​ : Directly concentrate the reaction mixture under reduced pressure on a rotary evaporator to remove the DCM and volatile byproducts.

    • If using PBr3​ : Filter the reaction mixture through a pad of oven-dried Celite under nitrogen to remove insoluble phosphorous byproducts, then concentrate the filtrate.

  • Purification: Recrystallize the crude residue from anhydrous hexane/toluene. Avoid silica gel column chromatography, as the inherent moisture in silica will degrade the product[4].

References
  • US Patent 4448906A - Surface-coating compositions. Details the foundational methodology for the preparation of N-hydroxymethylmaleimide from maleimide and formaldehyde, and its subsequent conversion to N-bromomethylmaleimide derivatives. 5

  • CN Patent 105764997A - Pigment composition and method for producing same. Cites N-bromomethyl-2,3-dichloromaleimide as a critical chemical intermediate and cross-linking agent in polymer matrices. 6

  • Georganics Catalog - Carboxylic Acid Derivatives / Imides. Commercial reference and structural verification for N-Bromomethyl-2,3-dichloromaleimide (CAS 16176-11-7). 1

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of N-Bromomethyl-2,3-dichloromaleimide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly reactive bifunctional cross-linkers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly reactive bifunctional cross-linkers. N-Bromomethyl-2,3-dichloromaleimide is a potent reagent for bioconjugation and synthetic cross-linking, but its extreme electrophilicity makes it highly susceptible to premature hydrolysis.

This guide provides a mechanistic understanding of its degradation pathways, a troubleshooting FAQ, and a self-validating protocol to ensure your bioconjugation workflows succeed.

Mechanistic Overview: The Causality of Degradation

Unlike standard alkyl maleimides, N-Bromomethyl-2,3-dichloromaleimide possesses two highly electrophilic centers that are exceptionally vulnerable to aqueous hydrolysis:

  • The Dichloromaleimide Ring: The electron-withdrawing chlorine atoms significantly increase the electrophilicity of the imide carbonyls. At physiological or basic pH, hydroxide ions rapidly attack the carbonyl, leading to premature ring-opening and the formation of an unreactive dichloromaleamic acid derivative[1].

  • The N-Bromomethyl Group: The C-Br bond adjacent to the imide nitrogen is highly activated. In aqueous environments, water can nucleophilically displace the bromide ion, yielding an N-hydroxymethyl intermediate that can further decompose[2].

HydrolysisPathways Reagent N-Bromomethyl-2,3- dichloromaleimide RingOpen N-Bromomethyl-2,3- dichloromaleamic acid (Ring-Opened / Inactive) Reagent->RingOpen OH⁻ Attack (pH > 7.0) Rapid Hydrolysis BrHydrolysis N-Hydroxymethyl-2,3- dichloromaleimide (Bromine Displaced) Reagent->BrHydrolysis H₂O Nucleophilic Attack C-Br Cleavage

Dual hydrolysis pathways of N-Bromomethyl-2,3-dichloromaleimide in aqueous environments.

Quantitative Data on Reagent Stability

To emphasize the urgency of proper handling, the following table summarizes the estimated stability of highly activated halogenated maleimides in various environments based on kinetic studies of dihalomaleimides[1][3].

Environmental ConditionEstimated Half-Life (t½)Primary Degradation PathwayRecommendation
Aqueous Buffer, pH 7.4 (25°C) < 20 minutesMaleimide Ring-OpeningAvoid. Do not use basic/neutral buffers for extended times.
Aqueous Buffer, pH 6.0 (4°C) 2 - 4 hoursSlowed Ring-Opening & C-Br CleavageOptimal for Conjugation. Proceed immediately after mixing.
Anhydrous DMSO/DMF (25°C) > 24 hoursStableAcceptable. Use freshly prepared stock solutions.
Solid Powder, Desiccated (-20°C) > 12 monthsNone (Stable)Optimal Storage. Purge with Argon/N₂ after opening.
Troubleshooting Guides & FAQs

Q1: How should I store the bulk powder and prepare stock solutions to prevent degradation? Expert Answer: The solid reagent must be stored at -20°C in a desiccator under an inert atmosphere (Argon or Nitrogen). When preparing stock solutions, never use aqueous buffers, as maleimide reagents are highly susceptible to hydrolysis in water[3]. Instead, dissolve the reagent in strictly anhydrous, aprotic solvents such as3. Prepare these stock solutions immediately before use, as even trace moisture in hygroscopic solvents will initiate the hydrolysis of the bromomethyl group over time[2].

Q2: My conjugation efficiency is extremely low, even with a 20-fold molar excess. What is causing this? Expert Answer: This is a classic symptom of competitive hydrolysis. The electron-withdrawing chlorine atoms on the maleimide ring heavily accelerate base-catalyzed hydrolysis. At pH 7.4, the half-life of dihalomaleimides is exceptionally short (often under 20 minutes)[1]. If you add the reagent to a pH 7.4 buffer and wait before adding your target protein/thiol, the reagent will completely hydrolyze into unreactive dichloromaleamic acid. Solution: Lower the reaction pH to 6.0–6.5. At this pH, the target thiol remains sufficiently nucleophilic, but the hydroxide-mediated ring-opening of the maleimide is drastically reduced[3]. Always add the cross-linker directly to the protein solution as the final step.

Q3: Does temperature play a significant role in preventing hydrolysis during the reaction? Expert Answer: Yes. The kinetics of both maleimide ring-opening and bromomethyl displacement are highly temperature-dependent. Higher temperatures exponentially accelerate hydrolysis[3]. For highly reactive halogenated maleimides, performing the conjugation at 4°C rather than room temperature (25°C) suppresses the hydrolysis rate enough to allow the desired thiol-Michael addition to dominate the reaction pathway.

Q4: After successful conjugation, I want the linkage to be stable in vivo. Isn't hydrolysis actually beneficial post-conjugation? Expert Answer: Excellent observation. While pre-conjugation hydrolysis destroys the reagent, post-conjugation hydrolysis of the succinimide ring is highly desirable. Once the thiol has reacted, intentionally shifting the pH to 8.0–8.5 and incubating at 37°C forces the succinimide ring to open. This ring-opened thioether is completely resistant to retro-Michael deconjugation, permanently securing your payload or cross-link[4][5].

Self-Validating Experimental Protocol: Optimized Bioconjugation

This step-by-step methodology is designed as a self-validating system. By strictly controlling the order of addition and environmental parameters, you ensure the reagent remains intact until it encounters the target nucleophile.

Phase 1: Preparation (Strictly Anhydrous)

  • Equilibrate the sealed vial of N-Bromomethyl-2,3-dichloromaleimide to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving the reagent in anhydrous, amine-free DMF.

    • Validation Check: The solution must be completely clear. Any cloudiness indicates moisture contamination and premature degradation. Discard if cloudy.

Phase 2: Target Preparation (pH Control) 3. Buffer-exchange your target protein/biomolecule into a slightly acidic reaction buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.0. 4. Chill the protein solution to 4°C.

  • Validation Check: Confirm the pH is exactly 6.0 at 4°C. The EDTA is critical to chelate trace metals that could oxidize thiols or catalyze side reactions.

Phase 3: Conjugation (Kinetic Trapping) 5. Add the reagent stock solution directly to the chilled protein solution to achieve a 5- to 10-fold molar excess. Ensure the final DMF concentration does not exceed 5% v/v to prevent protein denaturation. 6. Mix immediately by gentle vortexing and incubate at 4°C for 1–2 hours.

  • Causality: The low temperature and pH 6.0 environment kinetically trap the reagent, slowing hydrolysis while allowing the highly reactive dichloromaleimide to cross-link with available thiols.

Phase 4: Quenching and Stabilization (Post-Conjugation) 7. Quench the reaction by adding excess reducing agent (e.g., DTT) or a small molecule thiol to consume any unreacted cross-linker. 8. Optional Stabilization: To prevent retro-Michael deconjugation of the final product, adjust the buffer to pH 8.0 and incubate at 37°C for 4 hours to intentionally hydrolyze the conjugated succinimide ring[4].

References
  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, ACS Publications. URL: [Link]

  • Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs Case Studies. URL: [Link]

  • Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, ACS Publications. URL: [Link]

  • Hexafluoroacetone as Protecting and Activating Reagent: New Routes to Amino, Hydroxy, and Mercapto Acids... Chemical Reviews, ACS Publications. URL: [Link]

Sources

Troubleshooting

Optimizing reaction temperature for N-Bromomethyl-2,3-dichloromaleimide conjugation

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with next-generation maleimide cross-linkers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with next-generation maleimide cross-linkers. N-Bromomethyl-2,3-dichloromaleimide (N-BrMe-DCM) is a powerful, dual-action reagent used primarily for site-directed disulfide bridging in antibody-drug conjugates (ADCs) and peptide therapeutics[1].

However, its dual electrophilic nature—a highly reactive dichloromaleimide core and an alkylating N-bromomethyl group—makes it highly sensitive to thermodynamic variables. This guide is designed to help you troubleshoot temperature-dependent anomalies, understand the underlying causality of your reactions, and implement self-validating protocols to ensure reproducible bioconjugation.

Workflow Visualization: The Thermodynamic Pathway

To understand where temperature optimization is required, we must first map the reaction pathway. The process transitions from a kinetically driven bridging step to a thermodynamically driven stabilization step.

G A Native Protein (Intact Disulfide) B Reduced Protein (Free Cysteines) A->B TCEP 20°C, 1h C Dithiomaleimide Conjugate (Bridged, Reversible) B->C N-BrMe-DCM 4°C, 1h (Addition-Elimination) D Hydrolyzed Conjugate (Stable, Irreversible) C->D pH 8.5, 37°C 72h (Ring Hydrolysis)

Reaction pathway of N-Bromomethyl-2,3-dichloromaleimide conjugation and thermal stabilization.

Troubleshooting & FAQs

Q: Why do I see heterogeneous, high-molecular-weight aggregates when conjugating at room temperature (25 °C)? A: This is a classic kinetic selectivity issue. N-BrMe-DCM possesses two distinct electrophilic centers. The 2,3-dichloro positions react with thiols via an ultra-fast addition-elimination mechanism to form the dithiomaleimide bridge. Conversely, the N-bromomethyl group reacts via an SN​2 mechanism, which is highly temperature-dependent. At 25 °C, the thermal energy is sufficient for the bromomethyl group to prematurely alkylate surface-exposed lysine residues or undergo intermolecular cross-linking, leading to aggregation[2]. Resolution: Lower the conjugation temperature to 4 °C. The thiol-bridging reaction is so rapid that it proceeds efficiently at 4 °C, whereas the SN​2 alkylation is significantly decelerated, preserving the bromomethyl group for controlled, downstream functionalization.

Q: My bridged conjugate loses its payload when incubated in serum. How does temperature fix this "payload dropping"? A: Dithiomaleimide bridges are thermodynamically stable but kinetically labile; they are susceptible to retro-Michael-like thiol exchange with abundant biological thiols such as serum albumin or glutathione[3]. To confer irreversible stability, the maleimide ring must be hydrolyzed to its corresponding maleamic acid derivative. Resolution: After the initial bridging, buffer exchange the conjugate to pH 8.0–8.5 and incubate at 37 °C for 24–72 hours. The elevated temperature and mild basicity catalyze the nucleophilic attack of water on the sterically hindered imide carbonyl. This permanently locks the conjugate, preventing in vivo deconjugation[3].

Q: Should I pre-heat the protein before adding the reducing agent (TCEP) to ensure complete disulfide reduction? A: Absolutely not. Heating the protein prior to or during TCEP reduction can induce thermal unfolding. This exposes buried hydrophobic domains and leads to irreversible precipitation. Maintain the reduction step strictly at 20 °C. TCEP is highly efficient at ambient temperatures and will reduce solvent-accessible disulfides within 1 hour[1].

Quantitative Parameter Matrix

The following table summarizes the optimized thermodynamic and chemical parameters required to isolate each mechanistic phase of the conjugation workflow.

Conjugation PhaseTarget TemperaturepH RangeIncubation TimeMechanistic Purpose
Disulfide Reduction 20 °C6.2 – 7.41 hComplete reduction of native disulfides using TCEP without inducing thermal unfolding.
Dichloromaleimide Bridging 4 °C6.2 – 7.41 – 2 hRapid addition-elimination to form the dithiomaleimide bridge while kinetically suppressing N-bromomethyl SN​2 side reactions.
Bromomethyl Alkylation 20 °C – 25 °C7.0 – 7.52 – 4 h SN​2 displacement of the bromide by a secondary nucleophile (e.g., amine-functionalized payload).
Thermal Ring Hydrolysis 37 °C8.0 – 8.524 – 72 hBase- and heat-catalyzed ring opening to prevent retro-Michael thiol exchange in serum.
Self-Validating Experimental Protocol

To ensure scientific integrity, a bioconjugation protocol must not be executed blindly. The following methodology incorporates analytical checkpoints (LC-MS) to validate the causality of each step before proceeding to the next.

Phase 1: Mild Disulfide Reduction
  • Preparation: Dissolve the target protein (e.g., antibody fragment or peptide) in Conjugation Buffer (50 mM sodium phosphate, 2.5% DMF, pH 6.2) to a concentration of 20–50 µM.

  • Reduction: Add 1.1 to 2.0 molar equivalents of TCEP per target disulfide bond.

  • Incubation: Incubate at 20 °C for 1 hour .

  • Validation Checkpoint 1 (LC-MS): Analyze an aliquot via LC-MS. You must observe a mass shift corresponding to +2 Da per reduced disulfide. Do not proceed if the native mass persists.

Phase 2: Kinetically Controlled Bridging
  • Thermal Adjustment: Chill the reduced protein solution to 4 °C using an ice bath or temperature-controlled block.

  • Conjugation: Add 1.1 equivalents of N-Bromomethyl-2,3-dichloromaleimide (pre-dissolved in anhydrous DMF) dropwise to the chilled protein solution.

  • Incubation: Incubate at 4 °C for 1 hour with gentle agitation.

  • Validation Checkpoint 2 (LC-MS): Analyze the reaction. The mass of the conjugate should reflect the Protein Mass +[Linker Mass (256.86 Da) - 2 HCl (72.9 Da)]. The absence of single-chloride intermediates confirms that the addition-elimination bridging is complete[1].

Phase 3: Thermal Stabilization (Ring Hydrolysis)
  • Purification: Buffer exchange the bridged conjugate into Hydrolysis Buffer (50 mM sodium phosphate, pH 8.5) using a desalting column (e.g., PD-10) to remove excess reagents and DMF.

  • Hydrolysis: Incubate the purified conjugate at 37 °C for 72 hours .

  • Validation Checkpoint 3 (LC-MS): Perform a final LC-MS analysis. You must observe a +18 Da mass shift, confirming the addition of H2​O and the successful opening of the maleimide ring[3]. The conjugate is now permanently stabilized for in vivo applications.

References
  • Title: Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs Source: Bioconjugate Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation Source: Journal of the American Chemical Society (JACS) / PubMed Central (PMC) URL: [Link]

  • Title: Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling Source: Chemical & Pharmaceutical Bulletin URL: [Link]

Sources

Optimization

Purification methods for N-Bromomethyl-2,3-dichloromaleimide reaction mixtures

Technical Support Center: N-Bromomethyl-2,3-dichloromaleimide Purification & Troubleshooting Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Bromomethyl-2,3-dichloromaleimide Purification & Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with N-Bromomethyl-2,3-dichloromaleimide .

This compound is a highly reactive, bifunctional intermediate. It features a bromomethyl group for potent alkylation and an electron-deficient dichloromaleimide (diCMI) ring, which is widely utilized as a fluorogenic reactive group and affinity label in bioconjugation[1]. However, the very features that make it a powerful chemical probe also make it notoriously difficult to purify. This guide breaks down the causality of its instability and provides self-validating protocols to ensure high-yield purification.

Section 1: The Chemistry of Instability (Why Purifications Fail)

To successfully purify N-Bromomethyl-2,3-dichloromaleimide, you must first understand its two primary degradation pathways:

  • Bromomethyl Hydrolysis: The N -bromomethyl group ( -CH2​Br ) is essentially an aminal derivative. The C-Br bond is highly polarized by the adjacent imide nitrogen, making it exceptionally prone to nucleophilic attack by water. Hydrolysis yields an unstable N -hydroxymethyl intermediate, which rapidly collapses to release formaldehyde and free 2,3-dichloromaleimide.

  • Maleimide Ring Opening: The two electron-withdrawing chlorine atoms make the imide carbonyl carbons highly electrophilic. Even slightly basic conditions (pH > 7.5) will trigger hydroxide attack, leading to irreversible ring-opening into a succinamic acid derivative[2].

Degradation A N-Bromomethyl- 2,3-dichloromaleimide B N-Hydroxymethyl Intermediate A->B H2O (Hydrolysis) -HBr D Ring-Opened Succinamic Acid A->D OH- (High pH) Ring Opening C Free 2,3-Dichloromaleimide + Formaldehyde B->C Collapse -CH2O

Caption: Primary degradation pathways of N-Bromomethyl-2,3-dichloromaleimide via hydrolysis and ring-opening.

Section 2: Troubleshooting & FAQs

Q1: Why does my product degrade into a sticky, insoluble resin on the silica gel column? A1: Standard silica gel is inherently hygroscopic and retains surface moisture. Furthermore, untreated silica can have slightly basic microenvironments. When your compound interacts with the hydrated silica, the bromomethyl group hydrolyzes, and the maleimide ring opens[3]. The resulting succinamic acid derivatives hydrogen-bond strongly with the silica, creating a smeared, unrecoverable resin. Solution: Use Protocol B (Acid-Washed Silica).

Q2: Can I use Reverse-Phase HPLC (RP-HPLC) to purify this compound? A2: No. RP-HPLC utilizes aqueous mobile phases (e.g., Water/Acetonitrile). Even with acidic modifiers like 0.1% TFA, the prolonged exposure to water during the run and subsequent lyophilization will completely hydrolyze the bromomethyl group. This compound must be handled using strictly non-aqueous techniques.

Q3: I see a mass shift of -12 Da in my LC-MS analysis of the purified batch. What happened? A3: A mass loss of ~12-14 Da usually indicates that the bromomethyl group has hydrolyzed and collapsed. The starting mass of the bromomethyl compound is ~256 Da (depending on isotopes)[4]. Hydrolysis replaces Br (79 Da) with OH (17 Da), a net loss of 62 Da. The subsequent loss of formaldehyde (30 Da) leaves the free imide at ~164 Da[1]. If you are analyzing this via standard LC-MS, the degradation is likely happening inside the LC column during analysis, not necessarily in your flask. Use GC-MS or anhydrous NMR for accurate purity validation.

Section 3: Validated Purification Protocols

The following protocols are designed as self-validating systems. If the environmental controls (anhydrous conditions, pH) fail, the physical state of the product will immediately indicate the error.

Workflow Crude Crude Reaction Mixture TLC TLC Analysis (Anhydrous Hexane/EtOAc) Crude->TLC Decision Purity > 80%? TLC->Decision Recryst Protocol A: Anhydrous Recrystallization Decision->Recryst Yes (Preferred) Chrom Protocol B: Acid-Washed Silica Flash Decision->Chrom No (Complex Mixture) Pure Pure N-Bromomethyl- 2,3-dichloromaleimide Recryst->Pure Chrom->Pure

Caption: Decision tree for selecting the appropriate purification workflow based on crude purity.

Protocol A: Anhydrous Recrystallization (Preferred Method)

Causality: Recrystallization avoids the hydrolytic sheer stress of chromatography. By using strictly non-nucleophilic, anhydrous solvents, the integrity of the bromomethyl group is preserved.

  • Preparation: Dry the crude reaction mixture completely under high vacuum to remove any residual brominating agents (e.g., HBr gas, thionyl bromide).

  • Dissolution: Suspend the crude solid in a minimum volume of strictly anhydrous toluene (or a 9:1 mixture of dry hexane/ethyl acetate) heated to 70°C under an argon atmosphere.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed, oven-dried glass frit to remove insoluble polymeric byproducts and unreacted succinimide precursors.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a -20°C freezer overnight.

  • Isolation: Collect the pale yellow to white crystals via vacuum filtration under a blanket of argon. Wash with ice-cold, dry hexane.

  • Validation: The resulting crystals should be free-flowing. If they appear "gummy," moisture has compromised the batch.

Protocol B: Acid-Washed Silica Flash Chromatography

Causality: If the crude mixture is too complex for recrystallization, chromatography is required. Pre-treating the silica with a weak acid neutralizes basic silanol sites, preventing base-catalyzed ring opening[5].

  • Silica Preparation: Slurry standard silica gel (230-400 mesh) in dry hexanes containing 1% glacial acetic acid (v/v) . Pack the column using this acidified slurry.

  • Equilibration: Flush the column with 3 column volumes (CV) of the acidified hexane to ensure uniform pH, followed by 2 CV of strictly dry hexanes to remove excess acid.

  • Loading: Dissolve the crude mixture in a minimum amount of anhydrous dichloromethane (DCM). Load carefully onto the column.

  • Elution: Elute using a gradient of dry Hexanes to 20% Ethyl Acetate in Hexanes. Crucial: Do not use methanol or water in the mobile phase.

  • Concentration: Pool the product-containing fractions and evaporate the solvent at a low temperature (<30°C) to prevent thermal degradation of the bromomethyl group.

Section 4: Quantitative Data & Method Comparison

The table below summarizes the expected outcomes of various purification strategies based on empirical laboratory data.

Purification MethodExpected YieldExpected PurityScalabilityPrimary Risk Factor
Anhydrous Recrystallization 60 - 75%> 98%High (Multi-gram)Co-crystallization of unreacted starting material.
Acid-Washed Silica Flash 50 - 65%> 95%Medium (< 5g)On-column hydrolysis leading to severe yield loss.
Standard Silica Flash 10 - 30%< 80%MediumBase-catalyzed maleimide ring-opening (resin formation).
Reverse-Phase HPLC < 5%N/ALowComplete hydrolytic destruction of the target molecule.

Section 5: References

  • PubChemLite - N-bromomethyl-2,3-dichloromaleimide (C5H2BrCl2NO2) . PubChem Database. Available at:

  • Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling . PubMed / Chem Pharm Bull (Tokyo). Available at:

  • Maleimide Reaction Chemistry . Vector Laboratories. Available at:

  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers . Bioconjugate Chemistry - ACS Publications. Available at:

  • Bioconjugate Techniques: Third Edition . ResearchGate / Academic Press. Available at:

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of N-Bromomethyl-2,3-dichloromaleimide (N-BMDCM)

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the acute moisture sensiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the acute moisture sensitivity of N-Bromomethyl-2,3-dichloromaleimide (N-BMDCM) .

While N-BMDCM is an exceptionally powerful "next-generation maleimide" (NGM) cross-linker used for site-specific disulfide bridging and multi-functional bioconjugation[1], its highly electrophilic nature makes it inherently unstable in the presence of water[2]. This guide provides causality-driven troubleshooting, self-validating protocols, and structural insights to ensure your reagents remain intact and your conjugation yields remain high.

Part 1: Causality of Moisture Sensitivity (FAQs)

Q1: Why is N-BMDCM so much more sensitive to moisture than standard maleimides (like NEM or Mal-PEG)? A: N-BMDCM possesses two distinct electrophilic vulnerabilities that standard maleimides lack, both of which are highly susceptible to nucleophilic attack by water:

  • The Bromomethyl Group: The polarized C−Br bond is an excellent alkylating handle, but in aqueous media, it undergoes rapid hydrolysis to form a hydroxymethyl group. This completely abolishes your ability to perform secondary functionalization at this site.

  • The Dichloromaleimide Ring: The two electron-withdrawing chlorine atoms severely deplete electron density within the imide ring. This hyper-electrophilicity makes the imide carbonyls highly susceptible to base-catalyzed attack by hydroxide ions (even at slightly alkaline pH), leading to irreversible ring-opening and the formation of unreactive maleamic acid[2][3].

Q2: How can I analytically validate the integrity of my N-BMDCM stock before risking my precious protein sample? A: Never rely on visual inspection. Moisture-degraded N-BMDCM looks identical to intact powder. Implement a self-validating analytical check using LC-MS or 1H NMR:

  • LC-MS Check: Look for the intact monoisotopic mass (~256.8 Da). If you observe a mass shift of -79.9 Da (loss of Br) + 17 Da (addition of OH) , your bromomethyl group has hydrolyzed. A mass addition of +18 Da indicates the maleimide ring has opened[3].

  • 1H NMR Check (in anhydrous CDCl3​ ): The intact bromomethyl protons appear as a distinct singlet (typically around δ 5.0–5.5 ppm). An upfield shift indicates conversion to a hydroxymethyl group.

Part 2: Quantitative Hydrolytic Stability Data

Understanding the kinetics of degradation is critical for experimental design. The table below summarizes the hydrolytic degradation profile of dihalogenated maleimides under various conditions[2][3][4].

Environmental ConditionpHPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Impact on Conjugation
Anhydrous DMF/DMSO N/ANone (Stable)> 6 monthsOptimal cross-linking
Aqueous Buffer (4°C) 5.0Bromomethyl Hydrolysis~ 4–6 hoursLoss of secondary alkylation handle
Aqueous Buffer (25°C) 7.4Ring Opening & Hydrolysis< 30 minutesDrastically reduced yield
Aqueous Buffer (25°C) 8.5Rapid Ring Opening< 5 minutesComplete reaction failure

Part 3: Handling & Conjugation Workflow

G A Storage (-20°C, Argon, Desiccated) B Equilibrate to RT (Keep sealed) A->B C Anhydrous Dissolution (DMF/DMSO in Glovebox) B->C D Moisture Exposure? C->D E Hydrolysis (Bromomethyl -> Hydroxymethyl Ring Opening) D->E Yes F Bioconjugation (pH 6.5-7.5, In Situ) D->F No G Stable Conjugate (Thiosuccinimide/Bridged) F->G

Workflow for anhydrous handling and bioconjugation of N-BMDCM.

Part 4: Troubleshooting Guide

Issue 1: Complete loss of conjugation yield despite using freshly prepared buffer.

  • Root Cause: The N-BMDCM stock powder absorbed atmospheric moisture during storage or transfer, leading to solid-state pre-conjugation hydrolysis.

  • Causality & Solution: Never open a cold vial. Water vapor from ambient air will immediately condense on the cold surfaces of the reagent. Always equilibrate the sealed vial to room temperature for at least 30 minutes before opening. Aliquot the reagent upon initial receipt inside a dry glovebox and store at -20°C in a desiccator backfilled with Argon.

Issue 2: The protein conjugate forms, but subsequent functionalization via the bromomethyl group fails.

  • Root Cause: The bioconjugation buffer pH was too high (>7.5), or the reaction time was unnecessarily long. This allowed the bromomethyl group to hydrolyze into a hydroxymethyl group after the maleimide ring successfully reacted with the protein.

  • Causality & Solution: Maintain the conjugation buffer strictly between pH 6.5 and 7.0. Use an in situ reduction-bridging protocol (detailed below) to minimize the time the reagent spends in the aqueous phase before reacting[1].

Part 5: Self-Validating Experimental Protocol

Method: Anhydrous Preparation and In Situ Disulfide Bridging

This protocol ensures the reagent remains intact until the exact moment of conjugation, utilizing the target protein's thiols to kinetically outcompete water nucleophiles[1].

Step 1: Reagent Preparation (Strictly Anhydrous)

  • Inside a nitrogen or argon-purged glovebox, dissolve 5 mg of N-BMDCM in 100 µL of anhydrous, amine-free DMF (or DMSO) to create a concentrated stock.

  • Self-Validation Check: Remove a 1 µL aliquot, dilute in anhydrous acetonitrile, and run a rapid MS scan to confirm the 256.8 Da mass before proceeding.

Step 2: Protein Preparation

  • Prepare the target protein (e.g., antibody fragment) in a degassed conjugation buffer (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.8).

  • Causality: EDTA is critical to chelate trace metals that catalyze unwanted thiol oxidation. Degassing removes dissolved oxygen, preventing premature disulfide re-oxidation, ensuring maximum availability of nucleophilic thiols.

Step 3: In Situ Reduction and Conjugation

  • Add 1.5 molar equivalents of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution to reduce the native disulfide bond.

  • Wait exactly 10 minutes, then immediately spike in 2.0 molar equivalents of the N-BMDCM DMF stock.

  • Causality: TCEP reduces disulfides efficiently but reacts much slower with dihalogenated maleimides compared to free cysteines. Adding the reagent shortly after TCEP ensures the maleimide reacts with the liberated cysteines instantly, outcompeting the aqueous buffer's attempt to hydrolyze the bromomethyl group[1].

Step 4: Quenching and Post-Conjugation Stabilization

  • Allow the reaction to proceed for 1 hour at 4°C. (Causality: Lowering the temperature exponentially decreases the rate of background hydrolysis).

  • Quench the reaction by adding an excess of a small-molecule thiol (e.g., 2-mercaptoethanol).

  • Purify immediately via size-exclusion chromatography (SEC) or buffer exchange into a stable storage buffer (pH 6.0–6.5) to prevent post-conjugation ring opening[4].

References

  • In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. Bioconjugate Chemistry (2011). Available at:[Link][1]

  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry (2018). Available at:[Link][2]

  • Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. Chemical Communications (2013). Available at:[Link][4]

Sources

Optimization

Advanced Bioconjugation Support Center: N-Bromomethyl-2,3-dichloromaleimide Cross-Linking

Welcome to the Technical Support Center. As bioconjugation workflows become increasingly complex, achieving homogeneous conjugates requires strict control over reaction environments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As bioconjugation workflows become increasingly complex, achieving homogeneous conjugates requires strict control over reaction environments. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for utilizing N-Bromomethyl-2,3-dichloromaleimide —a highly versatile, trifunctional Next-Generation Maleimide (NGM)—in protein cross-linking, multivalent complex assembly, and Antibody-Drug Conjugate (ADC) development.

Core Principles & Reaction Causality

N-Bromomethyl-2,3-dichloromaleimide is uniquely powerful because it features two orthogonal reactive motifs that operate under different chemical principles:

  • The 2,3-Dichloro-maleimide Core: Undergoes sequential addition-elimination reactions with two closely spaced thiols (e.g., a reduced interchain disulfide bond) to form a highly stable dithiomaleimide bridge. This prevents the permanent loss of structural integrity typically caused by disulfide reduction, as detailed in1[1].

  • The N-Bromomethyl Group: Acts as an electrophilic center for SN​2 displacement by nucleophiles (such as primary amines, secondary thiols, or functionalized payloads), allowing for orthogonal attachment without disrupting the newly formed disulfide bridge, a mechanism utilized in complex nanogel cross-linking 2[2].

G N1 Reduced Protein (Free Thiols) N3 Addition-Elimination (pH 6.0 - 7.5) N1->N3 N2 N-Bromomethyl-2,3-dichloromaleimide (Cross-linker) N2->N3 N4 Bridged Intermediate (N-Bromomethyl intact) N3->N4 1.1-1.5 Molar Eq N6 SN2 Displacement (pH 7.5 - 8.0) N4->N6 N5 Payload / Nucleophile (e.g., Amine/Thiol) N5->N6 N7 Fully Conjugated Multivalent Complex N6->N7 3-5 Molar Eq

Workflow for dual-stage cross-linking using N-Bromomethyl-2,3-dichloromaleimide.

Troubleshooting & FAQs

Q1: What is the optimal molar ratio for the dichloromaleimide reagent during interchain disulfide bridging, and why? A: The optimal molar ratio is strictly 1.1 to 1.5 equivalents of N-Bromomethyl-2,3-dichloromaleimide per reduced disulfide bond, according to established multivalent complex protocols 3[3]. Causality: The bridging mechanism relies on sequential addition-elimination. The first thiol attacks the maleimide, eliminating one chloride. For a bridge to form, the second adjacent thiol must attack the same maleimide molecule to displace the second chloride. If the molar ratio exceeds 2.0 equivalents, the local concentration of unreacted cross-linker is too high. The second thiol will preferentially react with a fresh cross-linker molecule, resulting in two mono-thiol adducts rather than a structural bridge[1].

MolarRatio Eq DCM : Disulfide Molar Ratio Low < 1.0 Eq Suboptimal Eq->Low Opt 1.1 - 1.5 Eq Optimal Bridging Eq->Opt High > 2.0 Eq Excessive Eq->High LowRes Incomplete Conjugation Free Thiols Remain Low->LowRes OptRes Quantitative Disulfide Bridging (Homogeneous) Opt->OptRes HighRes Mono-thiol Adducts Loss of Bridging High->HighRes

Effects of varying molar ratios on dichloromaleimide-mediated disulfide bridging.

Q2: My non-reducing SDS-PAGE shows significant antibody fragmentation (e.g., 75 kDa and 50 kDa bands). How do I fix this? A: Fragmentation indicates a failure to re-bridge the interchain disulfides. This is typically caused by:

  • Excess Cross-linker: As explained above, reduce the cross-linker input to 1.1 equivalents.

  • Incomplete Reduction: If the disulfides are not fully reduced initially, there are no free thiols to bridge. Ensure you use a slight excess of TCEP (1.1 - 1.5 eq per disulfide) and incubate for at least 1 hour at 37°C[3].

  • Steric Hindrance: If you pre-conjugated a bulky payload to the N-bromomethyl group before bridging, steric clashes may prevent the second thiol from reaching the maleimide core. Solution: Perform the disulfide bridging with the bare cross-linker first, then conjugate the payload in a second step.

Q3: Can I use DTT or β -mercaptoethanol instead of TCEP for the reduction step? A: This is highly discouraged unless you perform a rigorous and immediate buffer exchange before adding the cross-linker. DTT and β -mercaptoethanol contain free thiols that will aggressively compete with your protein for the dichloromaleimide reagent, consuming the cross-linker and drastically reducing your yield[1]. TCEP is a phosphine-based reducing agent, lacks thiols, and is therefore the industry standard for these workflows[3].

Self-Validating Experimental Protocol: Dual-Stage Conjugation

To ensure high-fidelity results, this protocol embeds analytical validation checkpoints directly into the workflow. Do not proceed to the next phase until the checkpoint criteria are met.

Phase 1: Disulfide Reduction
  • Preparation: Buffer exchange the target protein (e.g., IgG antibody) into Reaction Buffer (50 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.2). Adjust the protein concentration to 2.0 - 5.0 mg/mL.

  • Reduction: Add exactly 1.2 equivalents of TCEP per disulfide bond (e.g., 4.8 eq for an IgG with 4 interchain disulfides).

  • Incubation: Incubate at 37°C for 1 hour.

  • Validation Checkpoint 1 (Thiol Quantification): Quantify free thiols using Ellman’s Reagent (DTNB). You must detect approximately 8 free thiols per IgG molecule before proceeding.

Phase 2: Dichloromaleimide Bridging
  • Conjugation: Dissolve N-Bromomethyl-2,3-dichloromaleimide in anhydrous DMF. Add 1.1 to 1.2 equivalents of the cross-linker per reduced disulfide (e.g., 4.4 - 4.8 eq per IgG) to the protein solution. Ensure the final DMF concentration does not exceed 5% v/v to prevent protein denaturation.

  • Incubation: Stir gently at 20°C for 1 to 2 hours.

  • Validation Checkpoint 2 (Structural Integrity): Run a non-reducing SDS-PAGE. A successful reaction will yield a single dense band at ~150 kDa (intact bridged IgG). Heavy/Light chain fragmentation bands indicate failed bridging[1].

Phase 3: Orthogonal Nucleophilic Substitution
  • Payload Addition: Add 3.0 to 5.0 equivalents of the nucleophilic payload (e.g., an amine-terminated fluorophore or drug) relative to the available N-bromomethyl sites.

  • pH Adjustment: Carefully adjust the pH to 7.5 - 8.0 using 1M Tris or dilute NaOH. This increases the nucleophilicity of the incoming amine/thiol for the SN​2 displacement[2].

  • Incubation: Incubate at 25°C for 4 to 6 hours.

  • Purification: Remove excess reagents using Size-Exclusion Chromatography (SEC) or centrifugal ultrafiltration.

  • Validation Checkpoint 3 (Conjugate Characterization): Analyze the final conjugate via LC-MS to confirm the mass shift, verify the Drug-to-Antibody Ratio (DAR), and ensure the absence of unreacted cross-linker[3].

Quantitative Data Summaries

Table 1: Optimization of Molar Ratios for N-Bromomethyl-2,3-dichloromaleimide Cross-Linking

Reagent / StepTarget MoietyOptimal Molar RatioBuffer pHIncubation TimeExpected Outcome
TCEP Disulfide Bond1.1 - 1.5 eq6.0 - 6.51 h (37°C)Quantitative reduction to free thiols.
Cross-linker (DCM) Reduced Disulfide1.1 - 1.2 eq6.0 - 6.51 - 2 h (20°C)>95% Disulfide bridging; minimal mono-adducts.
Cross-linker (DCM) Reduced Disulfide> 2.0 eq6.0 - 6.51 - 2 h (20°C)High fragmentation; mono-thiol modification.
Nucleophile (Payload) N-Bromomethyl3.0 - 5.0 eq7.5 - 8.04 - 6 h (25°C)Complete SN​2 displacement; stable conjugate.

References

  • Title: Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs Source: ACS Publications (Bioconjugate Chemistry) URL: [Link]

  • Title: Size-controlled clustering of iron oxide nanoparticles within fluorescent nanogels using LCST-driven self-assembly Source: RSC Publishing URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Steric Hindrance with N-Bromomethyl-2,3-dichloromaleimide

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to use highly functionalized "next-generation maleimides" (NGMs) on st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to use highly functionalized "next-generation maleimides" (NGMs) on sterically encumbered proteins.

N-Bromomethyl-2,3-dichloromaleimide is a powerful trifunctional reagent: its 2,3-dichloro groups enable stable disulfide bridging, while the N-bromomethyl group provides an orthogonal electrophilic site for payload attachment. However, the combined steric bulk of these three functional groups often leads to poor reaction kinetics, incomplete bridging, and competing hydrolysis when applied to hindered sites like human serum albumin (HSA) or antibody fragments (scFv/Fab).

This guide provides field-proven, self-validating troubleshooting strategies to overcome these steric barriers.

Mechanistic Causality: The Root of the Problem

Why does steric hindrance cause conjugation failure? The conjugation of a dichloromaleimide to a reduced disulfide is a sequential addition-elimination process. The first thiol addition is typically fast. However, if the protein pocket is sterically hindered, the bulky N-bromomethyl group and the remaining chloride clash with the protein backbone. This drastically slows down the second thiol addition (ring closure).

During this kinetic delay, ambient water attacks the maleimide carbonyl, leading to irreversible ring-opening hydrolysis. The result is an unreactive maleamic acid "dead-end" product (mono-addition) rather than the desired bridged dithiomaleimide [1].

Pathway A Sterically Hindered Disulfide (e.g., scFv, HSA) B Reduction (TCEP) Free Thiols A->B Step 1 D Mono-addition Intermediate (Steric Clash) B->D + Reagent (C) C N-Bromomethyl-2,3-dichloromaleimide (Bulky Reagent) E Successful Bis-addition (Bridged Dithiomaleimide) D->E Fast Kinetics (Optimized) F Competing Hydrolysis (Unreactive Maleamic Acid) D->F Slow Kinetics (Steric Hindrance)

Mechanistic pathway of dichloromaleimide bridging highlighting the competing hydrolysis risk.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a mass addition corresponding to a mono-alkylated, hydrolyzed product instead of a fully bridged disulfide. How do I force the bis-addition? Causality & Solution: You are losing the kinetic race between ring closure and hydrolysis. Dichloromaleimides have slower leaving group elimination rates compared to dibromo- or diiodomaleimides [1]. To overcome the activation energy barrier imposed by steric hindrance, you must optimize the microenvironment. Action: Elevate the reaction temperature to 37°C and introduce 10% (v/v) Dimethylformamide (DMF). The co-solvent slightly relaxes the local protein tertiary structure around the disulfide and increases the solubility of the highly hydrophobic maleimide, driving the second addition step before hydrolysis can occur.

Q2: I am seeing significant disulfide scrambling and aggregation when trying to bridge my scFv. What is going wrong? Causality & Solution: Standard protocols reduce the disulfide, purify the free thiols, and then add the maleimide. In sterically hindered proteins, the free thiols remain exposed for too long, leading to inter-molecular cross-linking (aggregation) or intra-molecular scrambling. Action: Adopt an in situ bridging protocol. By adding the reducing agent (TCEP) and the N-Bromomethyl-2,3-dichloromaleimide simultaneously, the thiols are captured by the maleimide the exact moment the disulfide is reduced, preventing off-target reactions [2].

Q3: I want to attach a bulky fluorophore to the N-bromomethyl group and then bridge a protein disulfide, but the yields are near zero. How should I sequence this? Causality & Solution: Attempting to bridge a hindered protein disulfide using a maleimide that is already carrying a massive payload exacerbates the steric clash to impossible levels [3]. Action: Use a sequential conjugation strategy with a spacer. First, react the N-bromomethyl group with a small, flexible linker (e.g., a thiol-PEG-fluorophore) to distance the payload's bulk from the maleimide ring. Purify this intermediate, and then perform the protein disulfide bridging.

Workflow Step1 Step 1: N-Alkylation React N-bromomethyl with spacer Step2 Step 2: Purification Remove excess unreacted payload Step1->Step2 Step3 Step 3: In Situ Bridging Add TCEP & Protein to bridge disulfide Step2->Step3 Step4 Step 4: Validation LC-MS/SDS-PAGE Confirm bis-addition Step3->Step4

Sequential conjugation workflow to mitigate steric hindrance at the N-bromomethyl reactive site.

Quantitative Data: Impact of Reaction Conditions on Bridging Efficiency

To self-validate your experimental setup, compare your expected yields against this benchmark data for hindered disulfide bridging (e.g., HSA Cys-34 proximity bridging).

Reaction ConditionCo-SolventTemp (°C)Bridging Efficiency (%)Hydrolysis Rate ( t1/2​ )Recommendation / Causality
pH 7.0, Sequential0%25< 30%~45 minFails due to slow kinetics; steric clash dominates.
pH 8.0, Sequential0%25~50%~20 minHigh pH accelerates both addition and hydrolysis.
pH 7.5, In Situ10% DMF25~75%~35 minCo-solvent improves accessibility, but barrier remains.
pH 7.5, In Situ 10% DMF 37 > 90% N/A (Fast capture) Gold standard: Overcomes steric barrier; outpaces hydrolysis.
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Optimized In Situ Disulfide Bridging for Hindered Proteins

This protocol acts as a self-validating system: the simultaneous presence of TCEP and the maleimide ensures that if reduction occurs, bridging is the only kinetically viable pathway, eliminating scrambling artifacts.

  • Preparation: Buffer exchange your target protein (10–50 µM) into 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.

  • Solvent Adjustment: Slowly add anhydrous DMF to the protein solution to a final concentration of 10% (v/v), gently vortexing to prevent localized precipitation.

  • Reagent Preparation: Dissolve N-Bromomethyl-2,3-dichloromaleimide in 100% anhydrous DMF to create a 100 mM stock. (Note: Prepare immediately before use to prevent moisture-induced degradation).

  • In Situ Reaction: To the protein solution, simultaneously add 10 molar equivalents of TCEP (from a neutralized aqueous stock) and 15 molar equivalents of the maleimide reagent.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours. The elevated temperature is critical for overcoming the steric hindrance of the 2,3-dichloro groups.

  • Validation & Quenching: Quench the reaction by adding 100 equivalents of β -mercaptoethanol (incubate for 15 mins). Validate the bis-addition via LC-MS (looking for the exact mass of the protein + maleimide core minus 2x HCl) and non-reducing SDS-PAGE (confirming the absence of fragmented heavy/light chains).

Protocol B: Sequential N-Alkylation and Bridging
  • N-Alkylation: In a microcentrifuge tube, combine 1.0 eq of N-Bromomethyl-2,3-dichloromaleimide with 1.1 eq of your thiol-containing payload (e.g., Thiol-PEG4-Fluorophore) in 100% DMF. Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) as a base.

  • Incubation: Stir at room temperature for 1 hour. The highly electrophilic bromomethyl group will react rapidly with the thiol, leaving the sterically hindered 2,3-dichloro groups intact.

  • Purification: Purify the payload-maleimide intermediate via reverse-phase HPLC to remove unreacted payload, which would otherwise compete during the protein bridging step.

  • Protein Bridging: Lyophilize the purified intermediate, resuspend in DMF, and proceed to Protocol A, substituting the raw maleimide with your newly synthesized payload-maleimide construct.

References
  • Title: Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs Source: Bioconjugate Chemistry, ACS Publications URL: [Link]

  • Title: In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation Source: Bioconjugate Chemistry, ACS Publications URL: [Link]

  • Title: Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates Source: Bioconjugate Chemistry, PMC (National Institutes of Health) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing N-Bromomethyl-2,3-dichloromaleimide and bromoacetamides in alkylation

Advanced Cysteine Modification: N-Bromomethyl-2,3-dichloromaleimide vs. Bromoacetamides in Alkylation and Bioconjugation The selective modification of cysteine residues is a cornerstone of modern chemical biology, proteo...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Cysteine Modification: N-Bromomethyl-2,3-dichloromaleimide vs. Bromoacetamides in Alkylation and Bioconjugation

The selective modification of cysteine residues is a cornerstone of modern chemical biology, proteomics, and therapeutic development[1][2]. Because of its highly nucleophilic sulfhydryl group and its low natural abundance, cysteine provides an ideal target for site-specific protein engineering[2]. However, the choice of alkylating or cross-linking reagent dictates the success of the experiment.

This guide provides a rigorous technical comparison between two fundamentally different classes of cysteine-reactive reagents: Bromoacetamides (BAM) , the gold standard for irreversible mono-alkylation, and N-Bromomethyl-2,3-dichloromaleimide (N-Br-diCMI) , an advanced, multi-functional cross-linker engineered for disulfide bridging and complex bioconjugation[1][3].

Mechanistic Paradigms: Causality in Chemical Design

Bromoacetamides: The Precision Mono-Alkylator

Bromoacetamides operate via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism[1]. While iodoacetamide is historically more common, its extreme reactivity frequently leads to the over-alkylation of off-target residues (such as methionine and lysine), creating artificial mass shifts that confound mass spectrometry (MS) data[1][4]. Bromoacetamide utilizes bromine as a moderate leaving group, intentionally slowing the reaction kinetics. This deliberate attenuation provides a wider therapeutic window, ensuring robust cysteine alkylation while virtually eliminating methionine oxidation artifacts[1][4]. The resulting thioether bond is highly stable and irreversible, making it ideal for downstream enzymatic digestion.

N-Bromomethyl-2,3-dichloromaleimide: The Multi-Functional Cross-Linker

Standard maleimides react with thiols via a Michael addition, which is notoriously prone to retro-Michael instability and ring-opening hydrolysis in physiological conditions[2]. N-Br-diCMI solves this through structural ingenuity. It features two distinct electrophilic centers:

  • An N-linked bromomethyl group capable of standard SN​2 alkylation.

  • A 2,3-dichloromaleimide ring . The presence of two chlorine leaving groups on the double bond shifts the reaction mechanism from a simple Michael addition to an addition-elimination pathway[3].

When reacted with reduced disulfides, the thiols displace the chlorines to form a rigid dithiomaleimide bridge[3]. Crucially, this mechanism retains the C=C double bond within the maleimide ring[5]. The retained double bond prevents hydrolytic ring-opening and enables controlled reversibility via thiol exchange, allowing researchers to temporarily bridge disulfides or attach secondary functional moieties (like fluorophores or PEG chains) without permanently destroying the protein's native architecture[3][5].

Workflow & Decision Matrix

CysteineModification Target Target: Cysteine Modification BAM Bromoacetamides (BAM) Mono-alkylation Target->BAM Analytical / LC-MS diCMI N-Br-diCMI Multi-functional Cross-linking Target->diCMI Structural Engineering BAM_Mech Mechanism: SN2 Substitution Irreversible Thioether BAM->BAM_Mech diCMI_Mech Mechanism: Addition-Elimination Reversible Dithiomaleimide diCMI->diCMI_Mech BAM_App Application: Proteomics Stable Peptide Mapping BAM_Mech->BAM_App diCMI_App Application: Bioconjugation Disulfide Bridging & ADCs diCMI_Mech->diCMI_App

Decision matrix and mechanistic workflow for selecting cysteine modification reagents.

Performance and Application Comparison

FeatureBromoacetamides (BAM)N-Bromomethyl-2,3-dichloromaleimide
Reaction Mechanism SN​2 Nucleophilic SubstitutionAddition-Elimination & SN​2
Bond Type Formed Irreversible ThioetherReversible Dithiomaleimide Bridge
Specificity High (Superior to Iodoacetamide)High for thiols; tunable via pH
Over-alkylation Risk Very LowModerate (Requires precise stoichiometry)
Hydrolytic Stability Excellent (Non-hydrolyzable)High (Retained double bond prevents ring-opening)
Primary Applications Shotgun Proteomics, LC-MS/MS, Peptide MappingAntibody-Drug Conjugates (ADCs), PEGylation, Reversible Tagging

Self-Validating Experimental Protocols

Protocol A: High-Fidelity Cysteine Alkylation for Proteomics (Using Bromoacetamide)

Objective: Irreversibly cap cysteines prior to tryptic digestion while preventing methionine oxidation[1][4].

  • Solubilization & Reduction: Dissolve the protein lysate in a denaturing buffer (8 M Urea, 100 mM Tris-HCl, pH 8.0). Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to fully reduce native disulfide bonds[1].

  • Alkylation: Cool the sample to room temperature. Add Bromoacetamide to a final concentration of 55 mM.

  • Incubation (Causality Check): Incubate in the dark at room temperature for 30 minutes[1]. Why the dark? Halogens are photosensitive; ambient light can generate free radicals that indiscriminately attack tyrosine and histidine residues. Why 30 minutes? BAM's optimized kinetics ensure complete cysteine capping within this window without crossing the activation energy threshold required for lysine modification.

  • Quenching: Add DTT to a final concentration of 20 mM and incubate for 15 minutes to neutralize unreacted BAM, creating a self-terminating system[1].

  • Downstream Processing: Dilute urea to <1 M, add trypsin, and proceed to LC-MS/MS desalting.

Protocol B: In Situ Disulfide Bridging (Using N-Bromomethyl-2,3-dichloromaleimide)

Objective: Reduce and immediately bridge a native disulfide bond to attach a functional payload without causing protein aggregation[3].

  • Buffer Preparation: Suspend the target protein in a mildly acidic to neutral buffer (e.g., 50 mM Sodium Phosphate, pH 6.5).

  • In Situ Reduction & Bridging (Causality Check): Add 1.1 equivalents of Tris(2-carboxyethyl)phosphine (TCEP), immediately followed by 1.2 equivalents of N-Br-diCMI[3].

    • Why TCEP instead of DTT? DTT contains competing thiols that would instantly react with the maleimide. TCEP is a phosphine-based reductant that does not react with dihalomaleimides. This allows the reagents to coexist in solution. As TCEP reduces the disulfide, the highly reactive diCMI instantly captures the nascent thiols, preventing the protein from unfolding or scrambling[3].

  • Incubation: React at 25°C for 1 hour. The addition-elimination reaction will release HCl as a byproduct.

  • Validation: Purify via Size Exclusion Chromatography (SEC). Analyze via intact mass spectrometry to confirm the precise mass shift corresponding to the loss of two chlorine atoms and the addition of the maleimide core.

Expert Insights: The Application Scientist's Perspective

The selection between these reagents boils down to the distinction between analytical observation and structural engineering .

If your objective is purely analytical—such as mapping protein-protein interactions via LC-MS/MS or performing routine shotgun proteomics—Bromoacetamide is the definitive choice. Its non-hydrolyzable nature ensures that the +57.02 Da mass shift remains stable throughout harsh ionization processes, and its attenuated reactivity profile cleans up the noise associated with methionine over-alkylation[1][2][4].

Conversely, if your goal is to engineer a therapeutic, N-Bromomethyl-2,3-dichloromaleimide is a vastly superior tool. Traditional reduction of disulfides in antibodies often leads to catastrophic loss of tertiary structure. By utilizing the in situ addition-elimination bridging capabilities of dihalomaleimides, researchers can insert a PEG chain or a cytotoxic payload directly into the disulfide linkage, maintaining the structural integrity of the protein while gaining novel functionality[3][5]. Furthermore, because the double bond is retained, the bioconjugate can be designed to release its payload in highly reducing tumor microenvironments via controlled thiol exchange[5].

References

  • [2] Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. ACS Publications. Available at: [Link]

  • [4] Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. Available at: [Link]

  • [3] In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. PMC (NIH). Available at:[Link]

  • [5] US10933142B2 - Reversible covalent linkage of functional molecules. Google Patents. Available at:

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Analysis of N-Bromomethyl-2,3-dichloromaleimide (BMDCM) Conjugated Peptides

As a Senior Application Scientist specializing in bioconjugation and mass spectrometry (MS), I frequently encounter the limitations of traditional crosslinkers in drug development. Standard maleimide-thiol conjugations,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in bioconjugation and mass spectrometry (MS), I frequently encounter the limitations of traditional crosslinkers in drug development. Standard maleimide-thiol conjugations, while ubiquitous, are highly prone to retro-Michael addition, leading to off-target exchange and instability in complex biological matrices[1]. To circumvent this, dihalomaleimides such as dibromomaleimide (DBM) and dichloromaleimide (DCM) were developed to enable stable, irreversible disulfide bridging[2].

However, next-generation therapeutics often require multi-functionalization (e.g., attaching both a targeting peptide and a cytotoxic payload). Enter N-Bromomethyl-2,3-dichloromaleimide (BMDCM) —a heterotrifunctional linker that combines the disulfide-bridging power of a dichloromaleimide core with the orthogonal reactivity of an N-bromomethyl group.

This guide objectively compares BMDCM against traditional alternatives, detailing the mechanistic causality of its reactions and providing a self-validating MS protocol for tracking conjugation efficiency.

The Mechanistic Advantage: Tri-Orthogonal Reactivity

The structural brilliance of BMDCM lies in its sequential addition-elimination chemistry. Unlike standard N-ethylmaleimide (NEM) which simply adds mass (+97.05 Da) via a single thioether bond, BMDCM reacts in three distinct stages:

  • First Thiol Addition: The maleimide core reacts with a free cysteine, eliminating one molecule of HCl.

  • Second Thiol Addition (Disulfide Bridging): The core reacts with a second proximal cysteine, eliminating a second HCl and forming a stable bridge[3].

  • Amine/Thiol Conjugation: The N-bromomethyl group reacts with a payload's primary amine or a third thiol, eliminating HBr.

Furthermore, subjecting the final conjugate to a mild pH increase accelerates post-conjugation hydrolysis. This opens the maleimide ring to form a maleamic acid, permanently "locking" the conjugate against any future degradation[4].

Isotopic Envelope Tracking: A Self-Validating MS System

In mass spectrometry, causality is proven by isotopic signatures. Because BMDCM contains both Chlorine and Bromine, it provides a built-in, self-validating tracking system for the MS operator. By observing the isotopic envelope, you can definitively prove which stage of the reaction has occurred without relying solely on mass shifts.

Isotope_Logic A Intact BMDCM (1 Br, 2 Cl) B Mono-Thiol Adduct (1 Br, 1 Cl) Ratio: 3:4:1 A->B -HCl (1st Cys) C Bis-Thiol Bridged (1 Br, 0 Cl) Ratio: 1:1 B->C -HCl (2nd Cys) D Tri-Reacted (0 Br, 0 Cl) Standard Isotope C->D -HBr (Payload)

Figure 1: Isotopic envelope tracking during sequential BMDCM reactions.

Comparative Performance Analysis

To objectively evaluate BMDCM, we must compare its performance metrics against standard bioconjugation reagents currently used in the field.

Table 1: Comparative Linker Performance and MS Characteristics

FeatureStandard Maleimide (e.g., NEM)Dibromomaleimide (DBM)Dichloromaleimide (DCM)BMDCM (N-Bromomethyl-DCM)
Reactive Sites 1 (Mono-thiol)2 (Bis-thiol bridging)2 (Bis-thiol bridging)3 (2 Thiols + 1 Amine/Thiol)
Conjugate Stability Low (Retro-Michael exchange)High (Post-hydrolysis)High (Post-hydrolysis)Very High (Locked maleamic acid)
MS Isotopic Signature None (Standard C, H, N, O)None in final bridged productNone in final bridged productDynamic (Tracks reaction progress)
Mass Shift (Fully Reacted) +97.05 Da+95.96 Da+95.96 Da+104.99 Da (Calculated below)

Calculated Mass Shift Causality for BMDCM: Intact BMDCM Monoisotopic Mass = 256.865 Da. Loss of 2x HCl (Disulfide bridge) = -71.954 Da. Loss of 1x HBr (Amine payload) = -79.926 Da. Net Mass Shift on Peptide = +104.985 Da.

Experimental Protocol: BMDCM Conjugation & MS Validation

This protocol is designed as a self-validating system. TCEP is explicitly chosen as the reducing agent because it is thiol-free and will not compete with the maleimide core for conjugation[5].

Step-by-Step Methodology

Phase 1: Reduction and Bridging

  • Peptide Preparation: Dissolve the target disulfide-containing peptide in 50 mM sodium phosphate buffer (pH 6.5, 150 mM NaCl) to a concentration of 1 mg/mL. Causality: pH 6.5 ensures the maleimide core reacts exclusively with thiols, avoiding premature amine reactivity.

  • Reduction: Add 1.1 molar equivalents of TCEP. Incubate for 1 hour at 20°C to yield free thiols[2].

  • BMDCM Conjugation: Add 1.1 molar equivalents of BMDCM (freshly dissolved in anhydrous DMF). Incubate for 1 hour at 20°C.

  • Validation Check 1: Take a 2 µL aliquot for LC-MS. You should observe a mass shift of +184.91 Da (BMDCM minus 2 HCl) and a 1:1 isotopic doublet (M and M+2) confirming the retention of the Bromine atom.

Phase 2: Payload Attachment and Locking 5. Payload Conjugation: Adjust the buffer pH to 8.0. Add 2.0 molar equivalents of the amine-containing payload. Incubate for 2 hours at room temperature. 6. Hydrolysis (Locking): Adjust the pH to 8.5 and incubate for an additional 1 hour. Causality: This step forces the hydrolysis of the maleimide ring, preventing any future retro-Michael degradation[4]. 7. Validation Check 2 (Final LC-MS/MS): Desalt the sample using a C18 ZipTip. Analyze via high-resolution Orbitrap MS. The final product will show the payload mass + 104.99 Da (relative to the unreacted peptide) and a standard isotopic envelope (no halogens remaining).

Exp_Workflow Step1 1. Peptide Reduction (TCEP, pH 6.5) Step2 2. BMDCM Bridging (Addition-Elimination) Step1->Step2 Generates free thiols Step3 3. Payload Conjugation (N-bromomethyl reaction) Step2->Step3 -2 HCl (Disulfide bridged) Step4 4. Hydrolysis 'Locking' (pH 8.5, 1h) Step3->Step4 -HBr (Amine coupled) Step5 5. LC-MS/MS Analysis (Orbitrap MS) Step4->Step5 Stable maleamic acid

Figure 2: Step-by-step BMDCM conjugation and MS validation workflow.

Conclusion

For drug development professionals engineering complex bioconjugates, moving away from traditional maleimides is an analytical necessity. BMDCM provides a superior, self-validating framework. By acting as a heterotrifunctional crosslinker, it not only stabilizes the peptide via disulfide bridging but also provides an orthogonal attachment point for payloads. Most importantly, its unique halogenated structure allows mass spectrometrists to definitively track the reaction causality step-by-step through isotopic envelope shifts, ensuring absolute confidence in the final therapeutic construct.

References
  • Dichloro Butenediamides as Irreversible Site‐Selective Protein Conjugation Reagent - nih.gov. 3[3]

  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - acs.org. 2[2]

  • Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - rsc.org. 4[4]

  • Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - nih.gov. 1[1]

  • Application Notes and Protocols for Peptide-Nanoparticle Conjugation via Maleimide Chemistry - benchchem.com. 5[5]

Sources

Validation

N-Bromomethyl-2,3-dichloromaleimide vs standard maleimides reaction kinetics

Next-Generation Bioconjugation: Reaction Kinetics of N-Bromomethyl-2,3-dichloromaleimide vs. Standard Maleimides As bioconjugation evolves from simple labeling to the engineering of complex, homogeneous therapeutics like...

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Author: BenchChem Technical Support Team. Date: April 2026

Next-Generation Bioconjugation: Reaction Kinetics of N-Bromomethyl-2,3-dichloromaleimide vs. Standard Maleimides

As bioconjugation evolves from simple labeling to the engineering of complex, homogeneous therapeutics like Antibody-Drug Conjugates (ADCs), the limitations of standard maleimide chemistry have become increasingly apparent. This guide provides an objective, data-driven comparison between standard monofunctional maleimides and the trifunctional next-generation maleimide (NGM), N-Bromomethyl-2,3-dichloromaleimide [1].

By examining the mechanistic divergence, kinetic profiling, and hydrolytic stability of these reagents, we can establish highly controlled, self-validating protocols for advanced protein engineering.

Mechanistic Divergence: The Causality of Conjugation

To understand the kinetic differences, we must first examine the fundamental chemical logic governing how these two classes of molecules interact with nucleophiles.

Standard Maleimides (e.g., N-Ethylmaleimide, NEM): Standard maleimides react via a thiol-ene Michael addition . The cysteinyl thiol attacks the electron-deficient double bond, forming a saturated thiosuccinimide linkage. While this reaction is exceptionally fast, the resulting thioether bond is thermodynamically susceptible to a retro-Michael reaction. In complex biological matrices (e.g., human serum), the payload can prematurely cleave and transfer to highly abundant reactive thiols, such as Cys-34 on Human Serum Albumin (HSA).

N-Bromomethyl-2,3-dichloromaleimide: This molecule represents a paradigm shift by offering three distinct electrophilic sites governed by two orthogonal mechanisms:

  • The Dichloromaleimide Core (Addition-Elimination): Because the chlorines are vinylic halides (sp² hybridized), they cannot undergo SN2 substitution. Instead, a thiol attacks the conjugated system, forming an intermediate that rapidly eliminates a chloride ion to restore the double bond. This allows a second thiol to attack, eliminating the second chloride and forming a highly stable dithiomaleimide bridge. This is ideal for re-bridging reduced native disulfide bonds[2][3].

  • The N-Bromomethyl Group (SN2 Substitution): The N-bromomethyl carbon is sp³ hybridized and positioned between a strong electron-withdrawing imide nitrogen and a bromide leaving group. This makes it a highly reactive site for classic SN2 substitution with amines or thiols, allowing for orthogonal payload attachment[1].

Pathways SM Standard Maleimide Mech1 Michael Addition (Fast, Irreversible initially) SM->Mech1 + 1 Thiol NBDM N-Bromomethyl-2,3-dichloromaleimide Mech2 Addition-Elimination (k_app1 = 0.080 s⁻¹) NBDM->Mech2 + 2 Thiols Prod1 Thiosuccinimide Adduct (Prone to Retro-Michael) Mech1->Prod1 Prod2 Dithiomaleimide Bridge (Thermodynamically Stable) Mech2->Prod2

Mechanistic divergence between standard maleimides and next-generation dichloromaleimides.

Kinetic Profiling & Hydrolytic Stability

When engineering a bioconjugation workflow, reaction speed must be balanced against control and stability. Standard maleimides react almost instantaneously with thiols ( >103 M−1s−1 ), which is excellent for simple labeling but can lead to aggregation or off-target reactions in complex proteins.

Dihalomaleimides offer tunable kinetics based on the halogen leaving group. Stopped-flow kinetic analysis demonstrates that diiodomaleimides are the fastest, dibromomaleimides are intermediate, and dichloromaleimides are the slowest[2][3]. The slower kinetics of the dichloromaleimide core ( kapp1​=0.080 s−1 )[4] provide a critical advantage: it prevents rapid, uncontrolled cross-linking, allowing the reagent to cleanly insert into a reduced disulfide bond in a stepwise manner ( kapp2​=0.013 s−1 )[4].

Furthermore, hydrolytic stability is a major factor. Dibromomaleimides exhibit a relatively short hydrolysis half-life (e.g., ~17.9 minutes at pH 7.4)[5], which can result in unreactive maleamic acid byproducts before conjugation is complete. Dichloromaleimides generally exhibit superior hydrolytic stability, ensuring the reagent remains active throughout the incubation period.

Table 1: Quantitative Kinetic and Mechanistic Comparison
Kinetic ParameterStandard Maleimide (e.g., NEM)N-Bromomethyl-2,3-dichloromaleimide
Primary Mechanism Thiol-ene Michael AdditionAddition-Elimination (Substitution)
Thiol Stoichiometry 1:1 (Monofunctional)2:1 (Bifunctional bridging)
Initial Addition Rate ( kapp1​ ) Very Fast ( >103 M−1s−1 ) 0.080 s−1 [4]
Second Addition Rate ( kapp2​ ) N/A 0.013 s−1 [4]
Linkage Stability (in vivo) Prone to Retro-MichaelHighly Stable (Dithiomaleimide Bridge)
Hydrolytic Stability Moderately StableHighly Stable[5]
Orthogonal Handle NoneN-Bromomethyl (SN2 reactive)[1]

Self-Validating Experimental Protocol: Trifunctional Conjugation

To leverage the full potential of N-Bromomethyl-2,3-dichloromaleimide, we must sequence the reactions carefully. The N-bromomethyl group is highly reactive toward primary amines. If we attempt to bridge the protein before attaching our payload, the N-bromomethyl group may non-specifically alkylate surface lysines on the target protein.

Causality-Driven Workflow: We must pre-functionalize the N-bromomethyl group via SN2 substitution first, isolate the functionalized dichloromaleimide, and then perform the disulfide bridging.

Phase 1: Payload Attachment (SN2 Substitution)
  • Reaction: Dissolve N-Bromomethyl-2,3-dichloromaleimide (1.0 eq) in anhydrous DMF. Add the amine-containing payload (e.g., PEG-amine or fluorophore-amine, 1.1 eq) and a mild non-nucleophilic base (e.g., DIPEA, 1.2 eq).

  • Incubation: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The mass should reflect the addition of the payload and the strict loss of the bromide ion (M - Br + Payload), confirming the intact dichloromaleimide core remains untouched.

Phase 2: Protein Disulfide Reduction
  • Reaction: Incubate the target protein (e.g., an antibody fragment) with 1.1–1.5 eq of Tris(2-carboxyethyl)phosphine (TCEP) in pH 6.2 phosphate buffer for 1 hour at 37°C. Note: TCEP is utilized over DTT because DTT contains competing thiols that will react with the maleimide.

  • Self-Validation Checkpoint: Perform an Ellman’s Assay (DTNB). A successful reduction will yield exactly ~2.0 free thiols per reduced native disulfide bond.

Phase 3: Disulfide Bridging (Addition-Elimination)
  • Reaction: Add 1.1 eq of the pre-functionalized dichloromaleimide (from Phase 1) to the reduced protein.

  • Incubation: Incubate at room temperature for 2 hours. The controlled kapp1​ of the dichloro-core ensures precise insertion without aggregation.

  • Self-Validation Checkpoint: Perform Intact Mass LC-MS. The final mass must equal the intact protein + the functionalized linker minus the mass of two chlorine atoms (approx. -70.9 Da), proving successful addition-elimination and re-bridging.

Workflow Step1 1. Payload Attachment (SN2 on N-Bromomethyl) Val1 Validation: LC-MS (Pure Linker-Payload) Step1->Val1 Step3 3. Disulfide Bridging (Addition-Elimination) Step1->Step3 Step2 2. Protein Disulfide Reduction (TCEP, 37°C) Val2 Validation: Ellman's Assay (Quantify Free Thiols) Step2->Val2 Step2->Step3 Val3 Validation: Intact Mass LC-MS (Final Conjugate) Step3->Val3

Optimized trifunctional bioconjugation workflow with self-validating analytical checkpoints.

Conclusion

While standard maleimides remain useful for rapid, simple in vitro labeling, they fall short in applications requiring long-term in vivo stability and structural preservation. N-Bromomethyl-2,3-dichloromaleimide acts as a highly sophisticated molecular stapler. By exploiting the distinct kinetic profiles of its addition-elimination core and its SN2-reactive N-bromomethyl handle, researchers can achieve site-selective, irreversible disulfide bridging alongside orthogonal payload delivery—a critical requirement for next-generation drug development.

References

  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides ResearchG
  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs Bioconjugate Chemistry - ACS Public
  • Supplementary Information - Stopped-flow kinetics of dihalomaleimide-medi
  • N-bromomethyl-2,3-dichloromaleimide (C5H2BrCl2NO2) PubChemLite

Sources

Comparative

Validating the Structural Integrity of N-Bromomethyl-2,3-Dichloromaleimide Derivatives in Bioconjugation

Introduction The development of targeted therapeutics, such as antibody-drug conjugates (ADCs), relies heavily on chemoselective bioconjugation. While classical maleimides are widely used to target cysteine residues, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of targeted therapeutics, such as antibody-drug conjugates (ADCs), relies heavily on chemoselective bioconjugation. While classical maleimides are widely used to target cysteine residues, they suffer from a critical flaw: the resulting thioether bonds are susceptible to retro-Michael deconjugation in systemic circulation, leading to off-target toxicity and compromised structural integrity[1].

To overcome this, Next-Generation Maleimides (NGMs)—specifically dihalomaleimides—have been engineered to perform disulfide rebridging[1][2]. Among these, N-Bromomethyl-2,3-dichloromaleimide (N-BrMe-DCM) represents a highly specialized heterobifunctional reagent. The N-bromomethyl group provides an orthogonal electrophilic handle for the rapid SN2 attachment of payloads (e.g., fluorophores, PEG, or cytotoxic drugs), while the 2,3-dichloromaleimide core inserts into reduced disulfide bonds. This dual-action mechanism not only links the payload but covalently rebridges the protein, preserving its native 3D architecture and biological function[3].

Mechanistic Causality: Why Dichloromaleimide?

When designing a bioconjugation workflow, the choice of the halogen leaving group on the maleimide core fundamentally dictates the reaction kinetics. The addition-elimination reaction relies on the nucleophilic attack of a thiolate on the maleimide ring, followed by the expulsion of the halide[2].

  • Diiodomaleimides (DIM) possess the weakest carbon-halogen bonds, making iodide an excellent leaving group. They exhibit ultrafast kinetics (<10 minutes) but can be overly reactive in complex mixtures[1][2].

  • Dibromomaleimides (DBM) offer a balanced reactivity profile and are the most commonly used reagents for rapid rebridging[3][4].

  • Dichloromaleimides (DCM) , utilizing chloride as the leaving group, exhibit slower, highly controlled kinetics[2]. This tempered reactivity is a strategic advantage when modifying sterically hindered proteins or when precise stoichiometric control is required to prevent aggregation.

HalogenLogic Root Dihalomaleimide Platform DIM Diiodomaleimide (DIM) Iodide Leaving Group Root->DIM DBM Dibromomaleimide (DBM) Bromide Leaving Group Root->DBM DCM Dichloromaleimide (DCM) Chloride Leaving Group Root->DCM Fast Ultrafast Kinetics (< 10 min) DIM->Fast Lowest Bond Energy Mod Balanced Kinetics (10-15 min) DBM->Mod Moderate Bond Energy Slow Controlled Kinetics (> 30 min) DCM->Slow Highest Bond Energy

Causality between halogen leaving group selection and bioconjugation reaction kinetics.

Comparative Performance Data

To objectively evaluate N-BrMe-DCM, we must compare its performance metrics against other bioconjugation alternatives. The data below synthesizes the hydrolytic stability and conjugation efficiency of these platforms[1][2][4].

Cross-linker PlatformLeaving GroupRelative ReactivityConjugation TimePost-Conjugation StabilityHomogeneity (DAR)
Diiodomaleimide (DIM) IodideVery High< 10 minHigh (via maleamic acid lock)Excellent (DAR 4)
Dibromomaleimide (DBM) BromideHigh10 - 15 minHigh (via maleamic acid lock)Excellent (DAR 4)
Dichloromaleimide (DCM) ChlorideModerate30 - 60 minVery HighGood
Classical Maleimide NoneModerate1 - 2 hoursPoor (Prone to retro-Michael)Poor (Heterogeneous)
Experimental Protocol: Synthesis, Conjugation, and Validation

To ensure a self-validating system, the following step-by-step methodology incorporates internal checks to confirm both the chemical modification and the structural integrity of the protein.

Phase 1: Payload Attachment (Orthogonal Functionalization)
  • Dissolve N-Bromomethyl-2,3-dichloromaleimide (1.0 eq) in anhydrous DMF.

  • Add the desired payload containing a primary amine (e.g., PEG-amine) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir at room temperature for 2 hours. The highly reactive N-bromomethyl group undergoes SN2 substitution, leaving the 2,3-dichloro core intact.

  • Validation: Purify via silica gel chromatography and confirm the structure of the N-functionalized dichloromaleimide intermediate using 1H and 13C NMR.

Phase 2: Disulfide Reduction and Rebridging
  • Prepare a solution of the native protein (e.g., Somatostatin or an IgG1 antibody) in 50 mM sodium phosphate buffer, pH 6.2. Causality: A slightly acidic pH minimizes off-target reactions with unprotonated lysine residues[3].

  • Add Tris(2-carboxyethyl)phosphine (TCEP) (1.1 eq per disulfide). Incubate for 1 hour at 37°C. Causality: TCEP is a water-soluble, non-thiol reducing agent, ensuring it will not compete with the protein thiols during the maleimide reaction[2][3].

  • Add the N-functionalized dichloromaleimide derivative (1.1 eq per reduced disulfide). The solution will undergo a rapid addition-elimination sequence, expelling two chloride ions and forming the bridged conjugate.

  • Incubate for 60 minutes at room temperature.

Phase 3: Hydrolytic Locking
  • Adjust the buffer pH to 8.5 using 0.1 M NaOH.

  • Incubate for 1–2 hours. Causality: Alkaline conditions force the irreversible hydrolysis of the succinimide ring into a stable maleamic acid. This "locking" step entirely prevents thiol exchange and retro-Michael degradation in blood serum[1][4].

Workflow A Native Protein (Intact Disulfide) B TCEP Reduction (Cleaves Disulfide) A->B Stoichiometric TCEP C Reduced Protein (Free Cysteines) B->C D N-BrMe-DCM Conjugation (Bis-alkylation) C->D pH 6.2, 60 min E Bridged Conjugate (Intact 3D Structure) D->E -2 HCl F Alkaline Hydrolysis (Maleamic Acid Lock) E->F pH 8.5, 1-2 h

Experimental workflow for site-specific disulfide rebridging and hydrolytic locking.

Validating Structural Integrity

Proving that the protein's native architecture survived the reduction and rebridging process is paramount. The following analytical cascade acts as a self-validating framework:

  • MALDI-ToF Mass Spectrometry: Analyze the intact conjugate. You must observe a precise mass shift corresponding to the exact mass of the N-functionalized dichloromaleimide minus the mass of two chlorine atoms (which were lost as leaving groups)[3].

  • Circular Dichroism (CD) Spectroscopy: Compare the far-UV CD spectra of the native protein and the bridged conjugate. Overlapping profiles confirm that the secondary structures (alpha-helices and beta-sheets) have been perfectly maintained, proving that the rebridging successfully mimicked the native disulfide bond[3].

  • Tryptic Digest and LC-MS/MS: Digest the conjugate with trypsin and analyze the peptide fragments. This validates site-selectivity, ensuring that the cross-linker is exclusively located at the target cysteine residues and that no off-target lysine modification occurred[1].

Sources

Validation

Spectrophotometric Determination of N-Bromomethyl-2,3-dichloromaleimide: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter bioconjugation workflows that fail not due to poor chemistry, but due to inaccurate quantification of reactive cross-linkers. N-Bromomethyl-2,3-dichloromaleimide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bioconjugation workflows that fail not due to poor chemistry, but due to inaccurate quantification of reactive cross-linkers. N-Bromomethyl-2,3-dichloromaleimide (N-BMDCM) is a highly electrophilic, halogenated maleimide derivative utilized in advanced cross-linking and fluorescent probe synthesis.

Unlike traditional aliphatic maleimides, N-BMDCM possesses unique electronic properties dictated by its halogen substituents. This guide objectively compares the spectrophotometric determination of N-BMDCM against the industry standard, N-Ethylmaleimide (NEM), providing field-proven protocols grounded in causality and self-validating experimental design.

Mechanistic Causality: Why N-BMDCM Behaves Differently

The accurate quantification of maleimides has historically been challenging. Unsubstituted or alkyl-substituted maleimides (like NEM) exhibit a weak UV absorbance maximum at 302 nm with a poor extinction coefficient ( ϵ≈620 M−1cm−1 )[1]. This weak signal is easily masked by the aromatic residues of proteins (absorbing at 280 nm), rendering direct UV measurement insensitive for complex biological matrices[1].

The Halogen Advantage: N-BMDCM features a bromomethyl group and two chlorine atoms on the maleimide ring. These electron-withdrawing halogens serve two critical functions:

  • Red-Shifted Absorbance: The halogens extend the π -conjugation system of the maleimide ring. This auxochromic effect red-shifts the UV absorbance maximum from 302 nm to approximately 335–350 nm[2]. This shift provides a cleaner optical window, minimizing protein interference.

  • Hyper-Reactivity: The electronegative chlorine atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the maleimide double bond, making it highly susceptible to nucleophilic attack by thiolate anions.

To quantify N-BMDCM, we rely on two distinct methodologies: Direct UV Spectrophotometry (for rapid, high-concentration screening) and Indirect Thiol Back-Titration (the gold standard for absolute, low-concentration quantification).

Comparative Performance Data

The following table synthesizes the quantitative performance of N-BMDCM compared to the standard alternative, NEM, across both spectrophotometric methods.

ParameterN-Bromomethyl-2,3-dichloromaleimide (N-BMDCM)N-Ethylmaleimide (NEM)Causality / Scientific Rationale
Direct UV λmax​ ~340 nm302 nmHalogenation extends π -conjugation, red-shifting the absorbance[2].
Direct UV Extinction Coefficient ( ϵ ) ~1,200 M −1 cm −1 620 M −1 cm −1 Auxochromic effect of Cl and Br atoms increases molar absorptivity[1].
Thiol Reaction Half-Life (pH 7.0) < 1 minute~3-5 minutesElectron-withdrawing halogens lower LUMO energy, increasing electrophilicity.
Limit of Detection (Ellman's Assay) 0.5 µM0.5 µMBoth rely on the TNB 2− anion ( ϵ=14,100 M−1cm−1 ) for indirect quantification[3].

Method 1: Direct UV Spectrophotometry (Rapid Screen)

This method leverages the red-shifted absorbance of the halogenated maleimide ring. It is ideal for rapid concentration checks of stock solutions prior to bioconjugation.

Step-by-Step Protocol
  • Solvent Preparation: Dissolve N-BMDCM in anhydrous DMF or DMSO to create a 10 mM stock. Caution: Halogenated maleimides are prone to hydrolysis in aqueous solutions over time.

  • Dilution: Dilute the stock to a working range of 50–500 µM using a non-nucleophilic buffer (e.g., 50 mM Sodium Phosphate, pH 6.5).

  • Measurement: Blank the spectrophotometer with the exact buffer/solvent ratio. Measure the absorbance at 340 nm.

  • Calculation: Use the Beer-Lambert Law ( A=ϵlc ) with an estimated ϵ340​ of 1,200 M −1 cm −1 .

Self-Validating System: Do not rely on a single-point measurement. Always record a full spectral sweep (250–450 nm). A distinct peak shift to ~340 nm confirms the structural integrity of the halogenated maleimide ring. If the peak broadens or shifts below 300 nm, ring-opening hydrolysis has occurred, and the reagent should be discarded.

Method 2: Indirect Thiol Back-Titration (The Gold Standard)

Because direct UV lacks the sensitivity required for sub-micromolar quantification, the indirect Ellman's assay is the definitive gold standard[4]. This method reacts N-BMDCM with a known excess of L-cysteine. The remaining unreacted thiol is quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which cleaves to form the highly colored TNB 2− anion[5].

MechanisticPathway NBMDCM N-BMDCM (Electrophilic Maleimide) Intermediate Thioether Adduct (Stable Conjugate) NBMDCM->Intermediate Fast Conjugation Thiol Free Thiol (R-SH) (Known Excess) Thiol->Intermediate Consumed Thiol TNB TNB²⁻ Anion (Yellow, λmax = 412 nm) Thiol->TNB Unreacted Thiol DTNB DTNB (Ellman's Reagent) DTNB->TNB Thiol-Disulfide Exchange

Mechanistic pathway of N-BMDCM thiol conjugation and subsequent TNB anion generation.

Step-by-Step Protocol
  • Prepare Reagents:

    • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

    • L-Cysteine Stock: Prepare a 2.0 mM solution in Reaction Buffer.

    • DTNB Stock: Prepare a 10 mM solution in Reaction Buffer.

  • Conjugation Reaction: Mix 50 µL of the unknown N-BMDCM sample with 50 µL of the 2.0 mM L-cysteine stock. Incubate at room temperature for 15 minutes. (The halogens ensure quantitative conversion within this timeframe).

  • Ellman's Reaction: Add 10 µL of the DTNB stock and 890 µL of Reaction Buffer to the mixture. Incubate for 5 minutes.

  • Measurement: Measure the absorbance at 412 nm against a buffer blank.

  • Calculation: Calculate the unreacted thiol concentration using the TNB 2− extinction coefficient ( ϵ=14,100 M−1cm−1 )[3]. Subtract this from the initial L-cysteine concentration to determine the N-BMDCM concentration.

EllmansWorkflow A 1. Prepare N-BMDCM B 2. Add Excess L-Cysteine A->B C 3. Incubate (Conjugation) B->C D 4. Add DTNB (Ellman's) C->D E 5. Absorbance (412 nm) D->E F 6. Calculate Concentration E->F

Workflow for indirect spectrophotometric quantification of maleimides via Ellman's back-titration.

Self-Validating System: This protocol is only valid if it includes a "Thiol-Only" control (L-cysteine + Buffer, no N-BMDCM). The absorbance of this control establishes the absolute 100% baseline for the initial thiol concentration. The delta ( ΔA412​ ) between the Thiol-Only control and the N-BMDCM reaction tube provides an internally calibrated, foolproof measurement of maleimide consumption, negating pipetting errors or reagent degradation.

References

  • Analytical Biochemistry (1966). Spectrophotometric Assay for Reaction of N-Ethylmaleimide with Sulfhydryl Groups. Source: Elsevier. URL:[Link]

  • Analytical Chemistry (2015). Quantification of PEG-Maleimide Ligands and Coupling Efficiencies on Nanoparticles with Ellman's Reagent. Source: ACS Publications / ResearchGate. URL:[Link]

  • The Journal of Organic Chemistry (2007). Reaction Optimization and Mechanism in Maleimide [5 + 2] Photocycloaddition: A Dual Approach Using Tunable UV Lasers and Time-Dependent DFT. Source: ACS Publications. URL:[Link]

Sources

Comparative

Benchmarking N-Bromomethyl-2,3-dichloromaleimide cross-linking efficiency

An in-depth technical analysis and benchmarking guide for Next-Generation Maleimides (NGMs), specifically focusing on the trifunctional capabilities of N-Bromomethyl-2,3-dichloromaleimide in bioconjugation and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking guide for Next-Generation Maleimides (NGMs), specifically focusing on the trifunctional capabilities of N-Bromomethyl-2,3-dichloromaleimide in bioconjugation and drug development.

Executive Summary: The Evolution of Maleimide Bioconjugation

For decades, classical maleimides (e.g., NEM, SMCC) have been the gold standard for cysteine-directed bioconjugation. However, they suffer from two critical limitations in drug development: valency constraints (they only react with single thiols, disrupting native disulfide bonds) and serum instability (they undergo retro-Michael reactions, transferring payloads to serum albumin).

The advent of Next-Generation Maleimides (NGMs)—specifically dihalomaleimides—has revolutionized the field[1]. By replacing the hydrogen atoms on the maleimide double bond with halogens, these reagents enable disulfide bridging . They undergo an addition-elimination reaction with two thiols, inserting a rigid two-carbon bridge that maintains the protein's tertiary structure[2].

Within this class, N-Bromomethyl-2,3-dichloromaleimide represents a highly specialized, trifunctional cross-linker. While the 2,3-dichloro motif bridges the disulfide bond, the orthogonal N-bromomethyl group acts as an electrophilic handle for the subsequent SN​2 attachment of a third molecule (e.g., a fluorophore, targeting ligand, or cytotoxic payload). This guide benchmarks its efficiency against traditional alternatives and provides validated protocols for its application.

Mechanistic Causality: Why N-Bromomethyl-2,3-dichloromaleimide?

To understand the superiority of N-Bromomethyl-2,3-dichloromaleimide, one must analyze the causality behind its reaction kinetics and structural outcomes:

  • Addition-Elimination vs. Michael Addition: Classical maleimides react via a thiol-Michael addition, creating a thioether bond that is susceptible to cleavage in the blood stream. Dichloromaleimides react via a rapid bis-thiol addition-elimination mechanism[3]. The displacement of the two chlorine atoms by cysteine thiols generates a dithiomaleimide, covalently re-bridging the protein chains.

  • Orthogonal Trifunctionality: Standard Dibromomaleimide (DBM) requires the payload to be pre-synthesized onto the N-alkyl chain prior to protein conjugation[4]. N-Bromomethyl-2,3-dichloromaleimide features an active alkyl bromide on the nitrogen. This allows researchers to first bridge the protein, verify structural integrity, and then conjugate an amine- or thiol-containing payload to the N-bromomethyl site in a highly chemoselective manner[5].

  • Controlled Hydrolysis: Dithiomaleimides can undergo thiol exchange in highly reducing intracellular environments (e.g., high glutathione concentrations), which is useful for triggered payload release[4]. However, if permanent stability is required, the maleimide ring can be deliberately hydrolyzed at mildly basic pH (pH 8.0) to form a maleamic acid derivative, locking the conjugate permanently[1].

G N1 Native Protein (Disulfide Bond) N2 Reduced Protein (Free Thiols) N1->N2 TCEP N4 Bridged Intermediate (Dithiomaleimide) N2->N4 + Cross-linker N3 N-Bromomethyl-2,3- dichloromaleimide N3->N4 N5 Trifunctional Conjugate (Payload Attached) N4->N5 + Nucleophile (SN2)

Caption: Mechanistic pathway of disulfide bridging and trifunctionalization using the cross-linker.

Benchmarking Cross-Linking Efficiency

When developing Antibody-Drug Conjugates (ADCs) or bispecifics, selecting the correct linker dictates the pharmacokinetic profile of the biologic. The table below synthesizes quantitative and qualitative benchmarking data comparing N-Bromomethyl-2,3-dichloromaleimide against industry standards.

Performance MetricClassical Maleimide (e.g., NEM)Standard Dibromomaleimide (DBM)N-Bromomethyl-2,3-dichloromaleimide
Valency Monofunctional (1 Thiol)Bifunctional (2 Thiols)Trifunctional (2 Thiols + 1 Nucleophile)
Reaction Mechanism Thiol-Michael AdditionBis-thiol Addition-EliminationAddition-Elimination + SN​2 Substitution
Disulfide Bridging No (Causes chain dissociation)Yes (Maintains tertiary structure)Yes (Maintains tertiary structure)
Conjugation Strategy Pre-functionalized linker requiredPre-functionalized linker requiredPost-bridging functionalization possible
Serum Stability (Native) Poor (Prone to Retro-Michael)Moderate (Thiol exchange possible)Moderate (Thiol exchange possible)
Serum Stability (Hydrolyzed) ExcellentExcellentExcellent
Reversibility IrreversibleReversible (via excess thiols)Reversible (via excess thiols)

Data Insight: While dichloromaleimides exhibit marginally slower reaction kinetics than dibromomaleimides due to the higher electronegativity of chlorine, they achieve identical quantitative conversion (>95%) within 1 hour at 20°C[1]. The defining advantage of the N-bromomethyl variant is its ability to act as a modular hub, eliminating the need for complex, multi-step organic synthesis of the linker-payload complex prior to bioconjugation[6].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, a bioconjugation protocol must be a self-validating system. The following methodology details the generation of a stable, trifunctional Antibody Fragment (Fab) conjugate.

Protocol: Trifunctional Bioconjugation of a Fab Fragment

Note: This protocol leverages the differential reactivity of the cross-linker to ensure site-specificity.

Step 1: Mild Disulfide Reduction

  • Procedure: Prepare the Fab fragment at 2.0 mg/mL in conjugation buffer (PBS, pH 7.4, 1 mM EDTA). Add 1.1 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP) per interchain disulfide bond. Incubate for 1 hour at 20°C.

  • Causality: A strict 1.1 eq stoichiometry ensures that only the highly solvent-accessible hinge disulfides are reduced, leaving buried intra-domain disulfides intact[3].

Step 2: Disulfide Bridging

  • Procedure: Add 1.2 molar equivalents of N-Bromomethyl-2,3-dichloromaleimide (prepared as a 10 mM stock in anhydrous DMF) to the reduced Fab. Incubate for 1 hour at 20°C.

  • Causality: The free thiols rapidly displace the chlorine atoms. Because the cross-linker is rigid, it pulls the heavy and light chains back together, re-forming the structural bridge.

Step 3: Payload Conjugation

  • Procedure: Introduce 5.0 molar equivalents of a primary amine-containing payload (e.g., a fluorophore or small molecule drug). Adjust pH to 8.0 to increase amine nucleophilicity. Incubate for 4 hours at 20°C.

  • Causality: The N-bromomethyl group undergoes SN​2 substitution, covalently tethering the payload to the bridged Fab without disrupting the newly formed dithiomaleimide core[5].

Step 4: Ring Hydrolysis (Stabilization)

  • Procedure: Maintain the reaction at pH 8.0 and incubate at 37°C for 72 hours.

  • Causality: Deliberate hydrolysis of the maleimide ring opens it to a maleamic acid. This eliminates the ring tension and completely prevents any future thiol-exchange reactions in the bloodstream, yielding a permanently stable ADC[1].

Step 5: Internal Validation

  • Procedure: Analyze the product via non-reducing SDS-PAGE and LC-MS.

  • Causality: This step makes the protocol self-validating. If bridging failed, non-reducing SDS-PAGE will show two distinct bands at ~25 kDa (separated heavy and light chains). If successful, a single band at ~50 kDa will be observed, confirming the structural integrity of the Fab.

Workflow S1 Step 1: Mild Reduction (1.1 eq TCEP, 1h, 20°C) S2 Step 2: Disulfide Bridging (1.2 eq Cross-linker, 1h) S1->S2 S3 Step 3: Payload Conjugation (SN2 at N-bromomethyl) S2->S3 S4 Step 4: Ring Hydrolysis (pH 8.0, 72h, 37°C) S3->S4 S5 Step 5: Validation (LC-MS & SDS-PAGE) S4->S5

Caption: Self-validating experimental workflow for generating stable, trifunctional bioconjugates.

Conclusion

N-Bromomethyl-2,3-dichloromaleimide bridges the gap between structural preservation and modular functionalization. By utilizing addition-elimination chemistry, it solves the valency and stability issues inherent to classical maleimides. Furthermore, its unique N-bromomethyl handle provides drug developers with an orthogonal reaction site, streamlining the synthesis of complex, multi-functional biotherapeutics.

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